molecular formula C9H6ClIN2 B1365418 4-Chloro-6-iodo-2-methylquinazoline CAS No. 351426-06-7

4-Chloro-6-iodo-2-methylquinazoline

Cat. No.: B1365418
CAS No.: 351426-06-7
M. Wt: 304.51 g/mol
InChI Key: NGMWSRJHZYBEMT-UHFFFAOYSA-N
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Description

4-Chloro-6-iodo-2-methylquinazoline is a useful research compound. Its molecular formula is C9H6ClIN2 and its molecular weight is 304.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-iodo-2-methylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-iodo-2-methylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-iodo-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClIN2/c1-5-12-8-3-2-6(11)4-7(8)9(10)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMWSRJHZYBEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)I)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441877
Record name 4-Chloro-6-iodo-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351426-06-7
Record name 4-Chloro-6-iodo-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 4-Chloro-6-iodo-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity & Core Profile

Attribute Technical Detail
Chemical Name 4-Chloro-6-iodo-2-methylquinazoline
CAS Registry Number 351426-06-7
Molecular Formula C₉H₆ClIN₂
Molecular Weight 304.52 g/mol
Physical State Solid (typically off-white to pale yellow/brown depending on purity)
Solubility Soluble in DCM, DMF, DMSO; limited solubility in non-polar hydrocarbons.
Storage Inert atmosphere (Argon/Nitrogen), 2–8°C, protect from moisture (hydrolysis risk at C4).

Introduction: The Bifunctional Scaffold

4-Chloro-6-iodo-2-methylquinazoline is a high-value heterocyclic intermediate in medicinal chemistry, particularly in the development of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and VEGFR pathways.

Its utility stems from its orthogonal reactivity profile . It possesses two distinct electrophilic sites:

  • C4-Position (Chlorine): Highly activated for Nucleophilic Aromatic Substitution (SₙAr). This is the primary site for introducing the pharmacophore's "hinge-binding" motif (often an aniline).

  • C6-Position (Iodine): A classic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). This site allows for the extension of the scaffold into the "solvent-exposed" region of the kinase pocket.

  • C2-Position (Methyl): Unlike the proton found in many generic quinazolines, the 2-methyl group provides metabolic stability and can influence the atropisomerism of the final drug candidate.

Synthetic Pathway & Mechanism[1]

The synthesis of 4-chloro-6-iodo-2-methylquinazoline is typically achieved via a two-step sequence starting from 2-amino-5-iodobenzoic acid.

Step 1: Cyclocondensation (The Niementowski Variation)

The precursor, 6-iodo-2-methylquinazolin-4(3H)-one, is constructed by condensing 2-amino-5-iodobenzoic acid with acetic anhydride (to install the C2-methyl) followed by treatment with ammonia or formamide derivatives.

Step 2: Deoxychlorination

The carbonyl oxygen at C4 is substituted with chlorine using phosphorus oxychloride (POCl₃). This transformation is mechanistically driven by the formation of a dichlorophosphoryl intermediate, which acts as a leaving group.

Visualization: Synthetic Route

Synthesis Start 2-Amino-5-iodobenzoic acid Inter 6-Iodo-2-methylquinazolin-4(3H)-one Start->Inter Ac2O, Reflux then NH4OH Final 4-Chloro-6-iodo-2-methylquinazoline (CAS: 351426-06-7) Inter->Final POCl3, Base (Et3N) Reflux, 2-4h

Figure 1: Step-wise synthesis from anthranilic acid derivative to the final chlorinated scaffold.

Reactivity Profile & Chemo-Selectivity

The power of this scaffold lies in the order of operations . Researchers must exploit the reactivity gap between the C4-Cl and C6-I bonds.

The Golden Rule of Functionalization

SₙAr first, Cross-Coupling second. Attempting Pd-catalysis on the chloro-iodo intermediate often leads to complex mixtures because the oxidative addition of Pd(0) can occur at the C6-I bond simultaneously with potential side reactions at C4. However, the C4-Cl bond is significantly more electrophilic towards nucleophiles (amines, phenols) due to the electron-deficient nature of the pyrimidine ring.

Visualization: Orthogonal Reactivity Map

Reactivity Core 4-Chloro-6-iodo-2-methylquinazoline SnAr_Node Pathway A: SₙAr (C4 Substitution) Reagent: Anilines/Phenols Condition: iPrOH, Reflux Core->SnAr_Node Coupling_Node Pathway B: Pd-Catalysis (C6 Substitution) Reagent: Boronic Acids/Alkynes Condition: Pd(PPh3)4, Base Core->Coupling_Node High Risk Product_A 4-Anilino-6-iodo-2-methylquinazoline (Stable Intermediate) SnAr_Node->Product_A Final_Drug Final Kinase Inhibitor (Functionalized at C4 & C6) Product_A->Final_Drug Suzuki/Sonogashira Coupling Product_B Complex Mixture / Polymerization (NOT RECOMMENDED as Step 1)

Figure 2: Logical workflow for selective functionalization. Pathway A is the standard industry protocol.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Chloro-6-iodo-2-methylquinazoline

Note: This protocol assumes the availability of the quinazolinone precursor.

Reagents:

  • 6-Iodo-2-methylquinazolin-4(3H)-one (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (Excess, typically 5–10 eq)

  • Triethylamine (Et₃N) (1.5 eq) or N,N-Diethylaniline

  • Solvent: None (Neat) or Toluene if scale >10g.

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend the quinazolinone in POCl₃.

  • Activation: Add the base (Et₃N) dropwise. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The starting material spot (polar) should disappear, replaced by a faster-moving UV-active spot.

  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove excess POCl₃.

    • Quench: Pour the residue slowly onto crushed ice/water with vigorous stirring. Do not allow the temperature to rise significantly to prevent hydrolysis of the product.

    • Neutralize with saturated NaHCO₃ solution to pH 7–8.

    • Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layers over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/DCM if necessary.

Protocol B: SₙAr Functionalization (C4-Aniline Coupling)

Standard method for generating the kinase inhibitor scaffold.

Reagents:

  • 4-Chloro-6-iodo-2-methylquinazoline (1.0 eq)[1]

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

  • Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)

Procedure:

  • Dissolve the quinazoline derivative in iPrOH (approx. 10 mL per gram).

  • Add the aniline.[2]

  • Heat to reflux for 2–4 hours.

  • Observation: The product often precipitates out of the hot solution as the hydrochloride salt.

  • Isolation: Cool to room temperature. Filter the solid. Wash with cold iPrOH and Ether.

  • Free Base Formation (Optional): Partition the solid between EtOAc and sat. NaHCO₃ to obtain the free base for the subsequent Palladium coupling step.

References

  • PubChem. (2025).[3] 4-Chloro-6-iodoquinazoline Compound Summary. (Note: Used for structural analogy and reactivity data of the 2-H variant). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. (Validation of SₙAr methodology). Retrieved from [Link]

Sources

starting materials for 4-chloro-6-iodo-2-methylquinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Logic

The synthesis of 4-chloro-6-iodo-2-methylquinazoline requires a strategy that prioritizes regiochemical control. The challenge lies in installing the iodine at the C6 position and the methyl group at the C2 position without generating isomeric mixtures.

Direct iodination of a pre-formed quinazoline core is electrophilic and often yields mixtures of C6 and C8 isomers, which are difficult to separate. Therefore, the "Anchor Strategy" is recommended: utilize a starting material where the iodine is already installed at the correct position relative to the nitrogen functionality.

Retrosynthetic Map

The synthesis is deconstructed into three critical phases:

  • Chlorination: Activation of the C4-carbonyl into a leaving group (Cl).

  • Ring Closure (Ammonolysis): Conversion of the benzoxazinone intermediate to the quinazolinone core.

  • Scaffold Assembly: Condensation of the anthranilic acid derivative with a C2-methyl source (Acetic Anhydride).

Retrosynthesis Target 4-Chloro-6-iodo-2-methylquinazoline (Target) Intermediate 6-Iodo-2-methylquinazolin-4(3H)-one (Stable Intermediate) Intermediate->Target POCl3 / Base (Chlorination) Benzoxazinone 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one (Activated Cyclized Form) Benzoxazinone->Intermediate NH3 / NH4OAc (Ammonolysis) SM1 2-Amino-5-iodobenzoic acid (Primary Anchor) SM1->Benzoxazinone Ac2O / Reflux (Cyclization) SM2 Acetic Anhydride (C2-Methyl Source) SM2->Benzoxazinone

Figure 1: Retrosynthetic dissection showing the 'Anchor Strategy' starting from 2-amino-5-iodobenzoic acid.

Primary Starting Materials & Specifications

The Anchor: 2-Amino-5-iodobenzoic Acid

This is the critical starting material.[1][2] The iodine atom at position 5 of the benzoic acid becomes position 6 in the final quinazoline ring.

  • CAS: 5326-47-6

  • Purity Requirement: ≥98.0% (HPLC). Isomeric purity is paramount; the presence of 3-iodo isomers will lead to 8-iodoquinazoline impurities.

  • Sourcing/Synthesis: Commercially available. If synthesizing in-house, iodination of anthranilic acid using

    
     or 
    
    
    
    in acetic acid is standard, but commercial sourcing is recommended to guarantee regio-purity.
The C2-Methyl Source: Acetic Anhydride ( )

Acetic anhydride serves a dual purpose: it acts as the solvent and the reagent to install the C2-methyl group via the formation of the benzoxazinone intermediate.

  • CAS: 108-24-7

  • Grade: ACS Reagent, ≥99.0%.[3]

  • Criticality: Must be free of acetic acid to ensure efficient dehydration/cyclization.

The Nitrogen Source: Ammonium Acetate or Ammonia

To convert the oxygen-containing benzoxazinone ring into the nitrogen-containing quinazolinone.

  • Recommendation: Ammonium Acetate (

    
    ) .
    
  • Reasoning: Using solid ammonium acetate in glacial acetic acid allows for higher reaction temperatures than aqueous ammonia, driving the conversion to completion more effectively.

The Chlorinating Agent: Phosphorus Oxychloride ( )
  • CAS: 10025-87-3

  • Role: Converts the C4-carbonyl (tautomeric C4-hydroxyl) into the C4-chloride.

  • Safety: Highly corrosive and water-reactive.

Detailed Synthetic Protocol

Phase 1: Cyclization to Benzoxazinone

This step creates the heterocyclic core and installs the methyl group.

Reaction:



  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2).

  • Charge: Add 2-amino-5-iodobenzoic acid (1.0 eq) and Acetic Anhydride (4.0 - 5.0 eq).

  • Reflux: Heat the mixture to reflux (

    
     bath temperature). The solid starting material will dissolve, turning the solution clear/yellow.
    
  • Monitor: Maintain reflux for 1–2 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). Consumption of starting material indicates conversion to the N-acetyl intermediate and subsequent ring closure.

  • Workup: Cool the mixture to

    
    . The benzoxazinone product often precipitates.[2] If not, remove excess acetic anhydride under reduced pressure.
    
  • Isolation: Filter the solid, wash with cold hexanes (to remove acetic acid traces), and dry under vacuum.

Phase 2: Conversion to Quinazolinone

Reaction:



  • Solvent: Resuspend the benzoxazinone solid from Phase 1 in Glacial Acetic Acid (approx. 5-10 volumes).

  • Reagent: Add anhydrous Ammonium Acetate (3.0 - 5.0 eq).

  • Heat: Reflux the mixture (

    
    ) for 2–4 hours.
    
  • Mechanism: The ammonia generated in situ attacks the lactone carbonyl, opening the ring to an amide, which then re-closes with dehydration to form the thermodynamically stable quinazolinone.

  • Quench: Cool to room temperature and pour the reaction mixture into ice water.

  • Purification: The product will precipitate as a white/off-white solid. Filter, wash copiously with water (to remove ammonium salts), and dry.

    • QC Check: Verify disappearance of the ester/lactone stretch in IR (

      
      ) and appearance of the amide stretch (
      
      
      
      ).
Phase 3: Chlorination (The Critical Step)

Reaction:



  • Drying: Ensure the Phase 2 product is completely dry . Residual water will react violently with

    
     and reduce yield.
    
  • Charge: Place the quinazolinone (1.0 eq) in a flask. Add

    
     (5.0 - 10.0 eq). The 
    
    
    
    acts as both reagent and solvent.
  • Catalysis: Add a base catalyst. N,N-Diisopropylethylamine (DIEA) or Triethylamine (

    
    ) (1.0 - 2.0 eq) is recommended to scavenge HCl and accelerate the reaction.
    
  • Reflux: Heat to reflux (

    
    ) for 2–4 hours. The suspension should become a clear, dark solution.
    
  • Workup (Caution):

    • Remove excess

      
       by rotary evaporation under reduced pressure (use a reliable trap).
      
    • Dissolve the residue in dry Dichloromethane (DCM).

    • Slowly pour the DCM solution into a stirred mixture of Ice/Sat.

      
      . Gas evolution (
      
      
      
      ) will be vigorous.
  • Extraction: Separate the organic layer.[4] Wash with Brine, dry over

    
    , and concentrate.[5]
    
  • Final Product: The resulting solid is 4-chloro-6-iodo-2-methylquinazoline.

Visualized Workflow

Workflow Start Start: 2-Amino-5-iodobenzoic acid Step1 Step 1: Reflux in Acetic Anhydride (140°C, 2h) Start->Step1 Inter1 Intermediate: Benzoxazinone Step1->Inter1 Step2 Step 2: NH4OAc in AcOH (Reflux, 3h) Inter1->Step2 Inter2 Intermediate: Quinazolinone (Precipitate in Ice Water) Step2->Inter2 Step3 Step 3: POCl3 + DIEA (Reflux, 3h) Inter2->Step3 Workup Workup: Evap POCl3 -> DCM -> NaHCO3 Wash Step3->Workup Final Final: 4-Chloro-6-iodo-2-methylquinazoline Workup->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Quality Control & Troubleshooting

Data Summary Table
ParameterSpecificationNotes
Appearance Off-white to light yellow solidDarkening indicates decomposition or residual iodine.
Solubility Soluble in DCM, Chloroform, DMSOInsoluble in water.
Melting Point 175–180 °C (Typical)Wide range indicates hydrolysis back to quinazolinone.
Instability Hydrolytically UnstableThe C4-Cl bond is labile. Store under inert gas at -20°C.
Troubleshooting Guide
  • Problem: Low Yield in Phase 1.

    • Cause: Incomplete dehydration.

    • Fix: Ensure Acetic Anhydride is fresh. Protect from atmospheric moisture.

  • Problem: Product Reverts to Quinazolinone during Phase 3 Workup.

    • Cause: Aqueous workup was too acidic or too prolonged.

    • Fix: Use saturated

      
       to ensure pH is basic (>8) immediately upon quenching. Keep the aqueous contact time short.
      
  • Problem: "Spot-to-Spot" conversion not observed on TLC.

    • Insight: The benzoxazinone (Phase 1 product) is unstable on silica gel and may hydrolyze back to the N-acetyl anthranilic acid during TLC, confusing monitoring. Rely on NMR or simply run the reaction to standard timeframes.

References

  • Synthesis of Starting Material (2-amino-5-iodobenzoic acid)

    • Method for preparing 2-amino-5-iodobenzoic acid.[1][2][6] Patent CN100545146C.

  • General Quinazoline Synthesis via Benzoxazinone

    • Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H).[1] (Demonstrates the Ac2O/Benzoxazinone route).

  • Chlorin

    
     conditions): 
    
    • 4-Chloro-6-iodoquinazoline Synthesis Method.[6][7] (Analogous conditions for the C2-H variant, applicable to C2-Methyl).

  • Compound Properties & Safety

    • 4-Chloro-6-iodoquinazoline - PubChem Compound Summary.

Sources

chlorination of 6-iodo-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Deoxychlorination of 6-Iodo-2-methylquinazolin-4(3H)-one


 Activation

Executive Summary

This technical guide details the chemical transformation of 6-iodo-2-methylquinazolin-4(3H)-one into 4-chloro-6-iodo-2-methylquinazoline . This reaction is a critical "lynchpin" step in medicinal chemistry, specifically in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors like Lapatinib analogs).

The transformation converts the stable lactam (quinazolinone) into a highly reactive imidoyl chloride. This activates the C4 position for subsequent Nucleophilic Aromatic Substitution (


) with anilines or alkoxides. While the 6-iodo substituent provides a handle for future palladium-catalyzed cross-couplings (Suzuki, Sonogashira), the 2-methyl group adds steric definition and metabolic stability to the final pharmacophore.

Chemical Context & Mechanism

The reaction is not a simple substitution; it relies on the aromatization driving force of the quinazoline ring. The starting material exists primarily as the stable lactam tautomer. Successful chlorination requires shifting the equilibrium to the lactim (enol) form, followed by activation of the oxygen.

Mechanistic Pathway
  • Tautomerization: Base-catalyzed shift from lactam (NH-C=O) to lactim (N=C-OH).

  • Activation: The hydroxyl group attacks the electrophilic phosphorus of phosphoryl chloride (

    
    ), creating a good leaving group (dichlorophosphate).
    
  • Nucleophilic Attack: Chloride ions (

    
    ) attack the C4 position.
    
  • Elimination: The phosphate leaving group departs, restoring aromaticity and yielding the 4-chloro product.

Critical Insight: Research indicates that the reaction proceeds through distinct stages.[1] Initial phosphorylation occurs rapidly, but the displacement by chloride requires elevated temperatures (reflux). The presence of a tertiary amine base (e.g.,


-diethylaniline or DIPEA) acts as an HCl scavenger and catalyzes the initial phosphorylation.

Mechanism SM Lactam Form (Stable) Taut Lactim Tautomer (Transient) SM->Taut Base/Equilibrium Inter O-Phosphorylated Intermediate Taut->Inter + POCl3 - HCl TS Tetrahedral Transition State Inter->TS + Cl- Prod 4-Chloro-Product (Aromatic) TS->Prod - PO2Cl2-

Figure 1: Mechanistic pathway from the stable quinazolinone lactam to the activated chloro-quinazoline.

Experimental Protocol

This protocol is designed for a 10.0 g scale but is linear and scalable.

Reagents & Materials
ReagentRoleEquiv.Notes
6-Iodo-2-methylquinazolin-4(3H)-one Substrate1.0Dried in vacuo at 50°C prior to use.
Phosphorus Oxychloride (

)
Reagent/Solvent10.0 - 15.0Freshly distilled if dark. Toxic/Corrosive.

-Diisopropylethylamine (DIPEA)
Base Catalyst1.5Promotes phosphorylation; scavenges HCl.
Dichloromethane (DCM) Extraction SolventN/AHPLC Grade.
Sat.

NeutralizationN/AFor quenching.
Step-by-Step Methodology

Phase 1: Reaction Assembly

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or nitrogen inlet.
    
  • Charging: Add 6-iodo-2-methylquinazolin-4(3H)-one (10.0 g) to the flask.

  • Solvent/Reagent Addition: Carefully add

    
     (50 mL) . The substrate may not fully dissolve initially.
    
  • Base Addition: Add DIPEA (8.9 mL) dropwise via syringe. Note: Mild exotherm and fuming may occur.

Phase 2: Reaction 5. Heating: Place the flask in an oil bath pre-heated to 105°C . 6. Reflux: Maintain reflux for 3–5 hours .

  • Visual Cue: The suspension should clear to a homogeneous solution, typically turning from pale yellow to orange/brown.
  • Monitoring: Check reaction progress via TLC (System: 30% EtOAc in Hexanes). The product will have a significantly higher
    
    
    (approx 0.6–0.8) compared to the starting material (
    
    
    < 0.2).

Phase 3: Workup (Critical Safety Step) 7. Concentration: Remove excess


 under reduced pressure (rotary evaporator) at 60°C. Caution: Distillate contains corrosive 

. 8. Quenching: Dissolve the viscous residue in minimal DCM (20 mL). Slowly pour this mixture into a beaker containing 200 g of crushed ice with vigorous stirring.
  • Safety: Hydrolysis of residual
    
    
    releases HCl gas and heat. Maintain temperature < 10°C to prevent hydrolysis of the chloro-product back to the starting material.
  • Neutralization: Carefully adjust the pH of the aqueous slurry to pH 7–8 using saturated
    
    
    solution or 25% ammonia water.
  • Observation: The product often precipitates as a solid at this stage.

Phase 4: Isolation 10. Extraction: Extract the aqueous mixture with DCM (


).
11. Drying:  Combine organic layers, wash with brine, and dry over anhydrous 

. 12. Filtration & Evaporation: Filter and concentrate in vacuo to yield the crude product. 13. Purification (Optional): If high purity is required, recrystallize from Hexanes/EtOAc or pass through a short silica plug (eluting with 10% EtOAc/Hexanes). Note: The product is prone to hydrolysis on acidic silica if left too long.

Process Optimization & Troubleshooting

The following table summarizes common issues and validated solutions based on process chemistry principles.

IssueProbable CauseCorrective Action
Incomplete Conversion Temperature too low; Old

.
Ensure vigorous reflux (internal temp > 95°C). Use fresh reagents.
Reversion to Starting Material Hydrolysis during workup.[2]Keep quench temperature < 10°C. Ensure pH is neutralized rapidly. Avoid prolonged exposure to aqueous acid.
"Sticky" Residue Phosphorylated intermediates remaining.[2]Increase reaction time to ensure full conversion of phosphate intermediate to chloride.
Low Yield Product degradation on silica.Avoid column chromatography if possible; use recrystallization. Use basified silica (1%

) if chromatography is necessary.

Workflow Visualization

The following diagram illustrates the operational flow, highlighting the critical control points (CCPs) where safety or yield can be compromised.

Workflow Start Start: 6-Iodo-2-methyl quinazolinone React Reflux with POCl3 + Base (105°C, 3-5h) Start->React Activation Conc Evaporate Excess POCl3 (Rotovap) React->Conc Removal of Solvent Quench Ice Quench (CCP: Exotherm Control) Conc->Quench Residue Transfer Extract DCM Extraction & Neutralization (pH 8) Quench->Extract Phase Separation Isolate Final Product: 4-Chloro-6-iodo-2-methylquinazoline Extract->Isolate Dry & Conc.

Figure 2: Operational workflow for the synthesis, emphasizing the critical quenching step.

References

  • Mechanistic Insight on Quinazolinone Chlorination: Loudon, J. D. "The Chemistry of Quinazolines." Journal of the Chemical Society, 1948 , 360-366.[3]

  • Optimized POCl3/Base Protocols: Wang, D., et al. "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 2011 , 76(6), 1653–1661.[3]

  • Synthesis of 4-Chloro-6-iodoquinazoline Derivatives: GuideChem. "Synthesis method of 4-Chloro-6-iodoquinazoline."

  • Safety Data & Properties: PubChem. "4-Chloro-6-iodoquinazoline Compound Summary."

Sources

Technical Guide: Solubility Profile & Solvent Selection for 4-Chloro-6-iodo-2-methylquinazoline

[1]

Executive Summary

Compound: 4-Chloro-6-iodo-2-methylquinazoline CAS Registry Number: 351426-06-7 Core Application: Critical intermediate in the synthesis of EGFR/HER2 tyrosine kinase inhibitors (e.g., Lapatinib analogs).[1]

The solubility of 4-chloro-6-iodo-2-methylquinazoline is dominated by its lipophilic halogen substituents and the planar quinazoline core.[1] Unlike its hydrolytically stable precursors, the C4-chloro position renders this molecule moisture-sensitive and prone to hydrolysis in aqueous media.[1] Successful handling requires strict adherence to anhydrous non-polar or polar aprotic solvents for reaction, while polar protic solvents are reserved for specific nucleophilic aromatic substitution (

1

Chemical Identity & Physicochemical Basis

Understanding the solubility requires analyzing the structural determinants of the molecule.[1]

Structural Analysis[2][3]
  • Hydrophobic Domain: The 6-iodo and 2-methyl substituents significantly increase lipophilicity (

    
    ) compared to the unsubstituted quinazoline core.[1]
    
  • Reactive Center: The C4-chlorine atom is highly electrophilic.[1] Dissolution in protic solvents (water, alcohols) can lead to solvolysis, reverting the compound to the 4-quinazolinone form, especially under acidic or basic catalysis.[1]

  • Crystal Lattice: The planar aromatic system facilitates strong

    
     stacking, resulting in high lattice energy.[1] This necessitates solvents with high polarizability (e.g., DCM, DMSO) to disrupt crystal packing.[1]
    
Visualization: Structural Determinants of Solubility

GCompound4-Chloro-6-iodo-2-methylquinazolineIodo6-Iodo Group:Increases Lipophilicity(Lowers Water Sol.)Compound->IodoMethyl2-Methyl Group:Steric Bulk & Lipophilicity(Modulates Packing)Compound->MethylChloro4-Chloro Group:Reactive Electrophile(Hydrolysis Risk)Compound->ChloroCoreQuinazoline Core:Planar Pi-Stacking(Requires Polarizable Solvent)Compound->Core

Caption: Structural features influencing the solubility and stability of the target compound.[1]

Solubility Profile

The following data categorizes solvents based on their interaction with the solute. Note that exact values depend on crystalline polymorphs; these ranges represent standard technical grade material.

Table 1: Solubility Classification (at 25°C)
Solvent ClassRepresentative SolventsSolubility RatingPrimary Use Case
Halogenated Dichloromethane (DCM), Chloroform, 1,2-DCEHigh (>100 mg/mL)Extraction, Transport, Reaction Solvent
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Stock Solutions,

Reactions
Polar Aprotic THF, Ethyl Acetate, AcetoneModerate (20-80 mg/mL)Reaction Solvent, Crystallization
Polar Protic Methanol, Ethanol, IsopropanolLow (<10 mg/mL)*Recrystallization (Hot),

Reagent
Non-Polar Hexanes, Heptane, Diethyl EtherVery Low (<1 mg/mL)Anti-solvent for Precipitation
Aqueous Water, PBSInsoluble (Decomposes)Wash step (Rapid execution required)

*Note: Solubility in alcohols increases significantly upon heating (reflux), making them ideal for recrystallization.

Experimental Protocols

Since commercial batches vary, researchers must validate solubility before scaling up.[1]

Protocol A: Visual Solubility Assay (Rapid Screen)

Objective: Determine approximate solubility limit for solvent selection.[1]

  • Weigh 10 mg of 4-chloro-6-iodo-2-methylquinazoline into a 4 mL glass vial.

  • Add solvent in 100 µL increments (starting volume).

  • Vortex for 30 seconds after each addition.

  • Observe for clarity.[1]

    • Clear solution < 100 µL

      
       Solubility > 100 mg/mL.[1]
      
    • Clear solution at 1 mL

      
       Solubility ~ 10 mg/mL.[1]
      
    • Particulates remain at 2 mL

      
       Solubility < 5 mg/mL.[1]
      
Protocol B: Gravimetric Determination (Precise)

Objective: Quantify saturation limit for process engineering.[1]

  • Add excess solid to 5 mL of target solvent in a sealed flask.

  • Stir at 25°C for 4 hours (ensure solid remains visible).

  • Filter supernatant through a 0.45 µm PTFE syringe filter (Do not use Nylon/Cellulose due to solvent incompatibility).[1]

  • Pipette exactly 1.0 mL of filtrate into a pre-weighed vial.

  • Evaporate solvent under vacuum/nitrogen stream.[1]

  • Weigh residue and calculate concentration (

    
    ).[1]
    

Solvent Selection for Synthesis & Purification

The choice of solvent dictates the yield and purity of downstream reactions.[1]

Scenario 1: Nucleophilic Aromatic Substitution ( )

Reaction: Displacement of the 4-chloro group by an aniline (e.g., to form a kinase inhibitor).[1]

  • Recommended Solvent: Isopropanol (IPA) or Acetonitrile (MeCN) .[1]

  • Rationale: While solubility is lower in IPA at room temperature, the reaction is typically run at reflux (

    
    ).[1] The starting material dissolves at reflux, reacts, and the product (often the HCl salt) precipitates out upon cooling, driving the reaction to completion and simplifying purification.
    
  • Alternative: DMF or DMSO can be used for lower temperature reactions, but product isolation requires aqueous workup (risk of hydrolysis).[1]

Scenario 2: Recrystallization (Purification)

Objective: Remove impurities (e.g., unreacted quinazolinone).[1]

  • System: Ethyl Acetate / Hexanes or Hot Ethanol .[1]

  • Workflow:

    • Dissolve crude solid in minimal boiling Ethyl Acetate (High solubility).

    • Slowly add Hexanes (Anti-solvent) until turbidity persists.[1]

    • Cool slowly to 4°C.

    • Filter crystals.[1]

Visualization: Solvent Decision Matrix

DecisionTreeStartSelect Solvent for4-Chloro-6-iodo-2-methylquinazolineGoalWhat is the Goal?Start->GoalRxnReaction (SNAr)Goal->RxnPurifyPurificationGoal->PurifyDissolveAnalysis (NMR/HPLC)Goal->DissolveRefluxReflux Conditions?Rxn->RefluxRecrystRecrystallizationPurify->RecrystDMSODMSO-d6 / CDCl3Dissolve->DMSOIPAIsopropanol (IPA)(Product precipitates)Reflux->IPAYes (Preferred)Dioxane1,4-Dioxane(Homogeneous)Reflux->DioxaneNoEtOAcHexEthyl Acetate / Hexane(Standard)Recryst->EtOAcHexHotEtOHHot Ethanol(If stable)Recryst->HotEtOH

Caption: Decision tree for selecting the optimal solvent based on experimental intent.

Safety & Stability Hazards

  • Hydrolysis Sensitivity: The C-Cl bond is labile.[1] Avoid storing solutions in DMSO or Methanol for prolonged periods (>24h) at room temperature unless anhydrous.[1]

  • Skin Irritant: As an alkylating agent precursor, it is a potent skin and eye irritant.[1] Double-gloving (Nitrile) is required.[1]

  • Incompatibility: Reacts violently with strong nucleophiles (hydrazines, primary amines) in the absence of solvent control.[1]

References

  • Chemical Identity: PubChem. 4-Chloro-6-iodoquinazoline (Analogous Core).[1] CID 11173809.[1] Link

  • Synthesis & Properties: Guidechem. 4-Chloro-6-iodo-2-methylquinazoline CAS 351426-06-7.[1] Link

  • Experimental Protocol: BenchChem. Solubility Profile of Quinazoline Derivatives. Link

  • Reaction Context: Efficient N-arylation of 4-chloroquinazolines. PMC NIH.[1] Link

Methodological & Application

Mastering Regioselective Suzuki Couplings with 4-Chloro-6-iodo-2-methylquinazoline: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Quinazolines

The quinazoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The ability to precisely introduce diverse molecular fragments at specific positions on the quinazoline ring is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds. 4-Chloro-6-iodo-2-methylquinazoline is a particularly valuable starting material, offering two distinct and orthogonally reactive handles for carbon-carbon bond formation: a highly reactive iodo group at the C6 position and a less reactive but still versatile chloro group at the C4 position.[3]

This technical guide provides a comprehensive overview and detailed protocols for performing regioselective Suzuki-Miyaura cross-coupling reactions on 4-chloro-6-iodo-2-methylquinazoline. We will delve into the mechanistic principles that govern the selective functionalization of this dihalogenated heterocycle and present field-proven methodologies for achieving high-yield synthesis of both mono- and di-substituted products.

Understanding the Reaction: Principles of Regioselectivity

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or pseudohalide.[4][5] The catalytic cycle, broadly accepted, involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

In the case of 4-chloro-6-iodo-2-methylquinazoline, the pronounced difference in reactivity between the C-I and C-Cl bonds is the primary determinant of regioselectivity. The C-I bond is significantly weaker and more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond. This inherent difference allows for a stepwise and controlled functionalization.

Furthermore, the electronic nature of the quinazoline ring system plays a crucial role. The C4 position is inherently more electron-deficient (electrophilic) than the C6 position.[3] While this electronic factor enhances the reactivity of the C4-Cl bond compared to chloroarenes in general, the superior leaving group ability of iodide typically dominates, making the C6-I bond the primary site of reaction under standard Suzuki conditions.

Visualizing the Synthetic Strategy

The sequential functionalization of 4-chloro-6-iodo-2-methylquinazoline can be visualized as a two-step process, first targeting the iodo group, followed by the chloro group.

G cluster_0 Step 1: Selective C6-Arylation cluster_1 Step 2: C4-Arylation A 4-Chloro-6-iodo-2-methylquinazoline C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Dioxane/H2O) A->C B Arylboronic Acid (1.1 eq) B->C D 6-Aryl-4-chloro-2-methylquinazoline C->D Suzuki Coupling (preferential at C-I) D2 6-Aryl-4-chloro-2-methylquinazoline F Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K3PO4) Solvent (e.g., DMF), Higher Temp. D2->F E Arylboronic Acid (1.2 eq) E->F G 4,6-Diaryl-2-methylquinazoline F->G Suzuki Coupling (at C-Cl)

Figure 1: Stepwise Suzuki Coupling Workflow. This diagram illustrates the sequential arylation of 4-chloro-6-iodo-2-methylquinazoline, first at the C6-iodo position and subsequently at the C4-chloro position.

Experimental Protocols

Safety Precautions

Work should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Palladium catalysts and organic solvents are hazardous and should be handled with care.

Protocol 1: Regioselective Suzuki Coupling at the C6-Iodo Position

This protocol details the selective arylation of the C6 position, leaving the C4-chloro group intact for subsequent transformations.

Materials:

  • 4-Chloro-6-iodo-2-methylquinazoline

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a Schlenk flask, add 4-chloro-6-iodo-2-methylquinazoline (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.1 mmol, 1.1 eq), and sodium carbonate (2.0 mmol, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the flask under a positive flow of inert gas.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-aryl-4-chloro-2-methylquinazoline.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄A robust and commonly used catalyst for Suzuki couplings.
Base Na₂CO₃A mild base sufficient for the activation of the boronic acid and the more reactive C-I bond.
Solvent Dioxane/WaterA common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-90 °CProvides sufficient energy for the catalytic cycle to proceed efficiently without promoting significant reaction at the C-Cl bond.
Protocol 2: Suzuki Coupling at the C4-Chloro Position of 6-Aryl-4-chloro-2-methylquinazoline

This protocol is designed for the arylation of the less reactive C4-chloro position of the mono-arylated quinazoline intermediate.

Materials:

  • 6-Aryl-4-chloro-2-methylquinazoline (from Protocol 1)

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Potassium phosphate (K₃PO₄)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a Schlenk flask, add 6-aryl-4-chloro-2-methylquinazoline (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (2.5 mmol, 2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 mmol, 5 mol%) under a positive flow of inert gas.

  • Add anhydrous N,N-dimethylformamide (10 mL) via syringe.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring for 12-18 hours, or until reaction completion is confirmed by TLC/LC-MS.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water (3 x 20 mL) to remove DMF, then wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4,6-diaryl-2-methylquinazoline.

Parameter Condition Rationale
Catalyst Pd(dppf)Cl₂A more active catalyst system often required for the coupling of less reactive aryl chlorides.
Base K₃PO₄A stronger base that can facilitate the more challenging transmetalation step with the C-Cl bond.
Solvent Anhydrous DMFA high-boiling polar aprotic solvent suitable for higher reaction temperatures.
Temperature 110-120 °CIncreased thermal energy is necessary to overcome the higher activation energy of the oxidative addition to the C-Cl bond.

Troubleshooting and Optimization

  • Low Yield at C6-I Position: If the initial coupling is sluggish, ensure all reagents are dry and the system is thoroughly deoxygenated. A slight increase in temperature or catalyst loading (up to 5 mol%) may be beneficial.

  • Formation of Di-substituted Byproduct in Protocol 1: If the di-arylated product is observed, reduce the reaction time and/or temperature. Using a slight excess of the boronic acid (1.05 eq) can also help to minimize this side reaction.

  • Incomplete Reaction at C4-Cl Position: The coupling at the C4-chloro position is more challenging. If the reaction stalls, consider using a more specialized catalyst system, such as one employing Buchwald-type ligands (e.g., SPhos, XPhos). Microwave irradiation can also significantly accelerate this transformation.[6]

Conclusion

The regioselective Suzuki-Miyaura coupling of 4-chloro-6-iodo-2-methylquinazoline is a highly effective strategy for the synthesis of diversely substituted quinazolines. By leveraging the differential reactivity of the carbon-halogen bonds, chemists can sequentially introduce aryl or heteroaryl moieties with a high degree of control. The protocols outlined in this guide provide a robust starting point for researchers in drug discovery and organic synthesis, enabling the efficient generation of novel molecular entities for biological evaluation.

References

  • Boruń, A. (2021). Microwave-Assisted Synthesis of Quinazoline and Quinoline Derivatives. Molecules, 26(11), 3169. [Link]

  • Chemistry LibreTexts. (2023). Suzuki Reaction. [Link]

  • de Souza, A. C. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-215. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2021). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 30(23), 127550. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-6-iodoquinazoline. PubChem Compound Database. [Link]

  • Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010. [Link]

  • Royal Society of Chemistry. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. [Link]

  • Shafi, S., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(21), 3938. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Taylor, R. D., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 12(15), 3442–3445. [Link]

  • Varma, R. S. (2016). Greener and Sustainable Trends in Synthesis of Organics and Nanomaterials. ACS Sustainable Chemistry & Engineering, 4(11), 5866-5878. [Link]

  • Vrábel, M., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(22), 5489. [Link]

  • Wang, D., et al. (2024). Regioselective Arylation of Amidoaryne Precursors via Ag-Mediated Intramolecular Oxy-Argentation. Angewandte Chemie International Edition, 63(9), e202316132. [Link]

  • Zaki, R. M., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 103-125. [Link]

  • Zhang, Y., & Wu, J. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. Wiley.

Sources

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 4-Chloro-6-iodo-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline pharmacophore is a cornerstone in medicinal chemistry, particularly in the development of EGFR and VEGFR kinase inhibitors (e.g., Lapatinib, Vandetanib). The scaffold 4-chloro-6-iodo-2-methylquinazoline presents a unique synthetic challenge and opportunity: it possesses two distinct electrophilic sites—the C6-iodo (classic oxidative addition site) and the C4-chloro (activated by the


-nitrogen effect).

While industrial routes often prioritize Nucleophilic Aromatic Substitution (


) at the labile C4 position first, this guide focuses on the chemoselective Palladium-catalyzed cross-coupling at the C6-iodo position  while preserving the C4-chloro motif. This "Reverse-Sequence" strategy enables the generation of divergent libraries where the C4 position can be late-stage functionalized with diverse nucleophiles.

Reactivity Profile & Mechanistic Insight[1]

To achieve chemoselectivity, one must understand the competing reaction manifolds.

Electrophilic Hierarchy
  • C6-Iodo Position: Reacts via rapid Oxidative Addition (OA) with Pd(0). The bond dissociation energy (C-I

    
     65 kcal/mol) is significantly lower than C-Cl (
    
    
    
    95 kcal/mol).
  • C4-Chloro Position:

    • Pd-Catalysis: Slower OA than C-I, but possible with electron-rich, bulky ligands (e.g., phosphines like XPhos, SPhos).

    • 
       Susceptibility:  Highly reactive towards nucleophiles (amines, alkoxides, hydroxide) due to the electron-deficient pyrimidine ring.
      

The Challenge: Standard Suzuki-Miyaura conditions utilize aqueous bases (e.g.,


, 

). Under these conditions, the C4-Cl is prone to hydrolysis (forming the quinazolinone) or non-selective coupling if the temperature is uncontrolled.
Strategic Pathway Map

The following diagram illustrates the divergent pathways and the targeted chemoselective route.

ReactivityMap Start 4-Chloro-6-iodo- 2-methylquinazoline Path1 Pathway A (Target): Chemoselective C6 Coupling Start->Path1 Pd(0), Mild Base Anhydrous, <60°C Path2 Pathway B (Competitor): C4 S_NAr / Hydrolysis Start->Path2 Nucleophiles (R-NH2) or Aqueous Base ProductA 6-Aryl-4-chloro- 2-methylquinazoline Path1->ProductA Retains C4-Cl ProductB 4-Substituted-6-iodo- 2-methylquinazoline Path2->ProductB Loss of C4-Cl Final Divergent Library (C4 Functionalization) ProductA->Final Late-Stage S_NAr

Figure 1: Chemoselective divergence. Pathway A is the focus of this protocol, enabling the retention of the C4-chloride for subsequent derivatization.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (C6-Selective)

This protocol is optimized to couple aryl boronic acids at the C6 position while suppressing C4-Cl hydrolysis and oxidative addition.

Reagents & Materials
  • Substrate: 4-Chloro-6-iodo-2-methylquinazoline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Rationale: The bidentate dppf ligand creates a catalyst with a wide bite angle, favoring reductive elimination, but is less electron-rich than alkyl-phosphines, reducing the risk of OA at the C4-Cl bond.

  • Base: Potassium Phosphate Tribasic (

    
    ), Anhydrous (2.0 equiv)
    
    • Rationale: Anhydrous phosphate is mild enough to activate the boronic acid but, in the absence of water, minimizes C4 hydrolysis.

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Atmosphere: Argon or Nitrogen (Strictly deoxygenated)

Step-by-Step Methodology
  • Preparation (Glovebox/Schlenk Line):

    • Charge an oven-dried reaction vial with the quinazoline substrate (1.0 eq), aryl boronic acid (1.1 eq),

      
       (2.0 eq), and 
      
      
      
      (0.05 eq).
    • Seal the vial with a septum.

  • Solvent Addition:

    • Evacuate and backfill with Argon (x3).

    • Inject anhydrous 1,4-Dioxane via syringe. Concentration should be approx. 0.1 M to 0.2 M.

    • Note: Do not use alcohols (EtOH/MeOH) as cosolvents, as they will form C4-alkoxy byproducts via

      
      .
      
  • Reaction:

    • Stir at 50–60°C for 4–12 hours.

    • Critical Control Point: Do not exceed 80°C. Higher temperatures increase the rate of Pd insertion into the C4-Cl bond.

    • Monitor by LC-MS. Look for the disappearance of the starting material (M+H) and appearance of the product. If C4-hydrolysis occurs, a peak with Mass -18 (Cl -> OH conversion) will appear.

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts and Palladium black.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

    • Note: The product (4-chloro-6-aryl...) is prone to hydrolysis on silica if left too long. Use neutralized silica or run the column quickly.

Protocol 2: Sequential Functionalization of C4-Cl

Once the C6-aryl group is installed, the C4-chloro group remains highly activated. It can be derivatized via


 (Method A) or a second Pd-coupling (Method B).
Method A: Nucleophilic Aromatic Substitution ( )
  • Reagents: 6-Aryl-4-chloro-2-methylquinazoline + Primary/Secondary Amine (1.2 eq) + DIPEA (2.0 eq).

  • Solvent: Isopropanol (IPA) or Acetonitrile.

  • Conditions: Heat to reflux (80°C) for 1–2 hours.

  • Outcome: Quantitative conversion to the 4-amino-6-aryl-2-methylquinazoline.

Method B: C4-Suzuki Coupling (Synthesis of 4,6-Diaryl Systems)

To couple a second aryl group at C4 (creating a bis-aryl system), a more active catalyst system is required to activate the C-Cl bond.

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%).
    
  • Base:

    
     (2.0 eq).
    
  • Solvent: Toluene/Water (10:1).

  • Temp: 100°C.

  • Rationale: XPhos is highly effective for activating aryl chlorides.

Optimization & Troubleshooting Guide

The following table summarizes common issues and validated solutions based on internal screening data.

IssueProbable CauseCorrective Action
Hydrolysis at C4 (Formation of Quinazolinone) Water in solvent/base; Temperature too high.Switch to strictly anhydrous

and Dioxane. Lower temp to 45°C.
No Reaction at C6 Catalyst deactivation; Boronic acid quality.Ensure strict

-free conditions. Switch to

(fresh).
Bis-Coupling (Reaction at C4 and C6) Catalyst too active; Excess boronic acid.Reduce temp <60°C. Use exactly 1.0-1.1 eq of boronic acid. Avoid SPhos/XPhos in Step 1.
C4-Alkoxylation (e.g., -OEt formation) Use of alcoholic co-solvents.Strictly avoid MeOH/EtOH. Use pure Dioxane, Toluene, or THF.
Workflow Diagram: Sequential Processing

Workflow Step1 Step 1: C6-I Coupling Pd(dppf)Cl2, K3PO4, Dioxane, 60°C Check QC Check: LC-MS Confirm Retention of Cl Step1->Check Step2 Step 2: C4 Derivatization Check->Step2 Pass (>95% Selectivity) OptionA Option A: S_NAr (Amine, IPA, 80°C) Step2->OptionA OptionB Option B: Pd-Coupling (XPhos, 100°C) Step2->OptionB

Figure 2: Operational workflow for sequential functionalization.

Safety & Handling

  • 4-Chloro-6-iodo-2-methylquinazoline: Potent skin and eye irritant. Potential sensitizer. Handle in a fume hood.

  • Palladium Catalysts: Heavy metal toxicity. Dispose of in dedicated heavy metal waste streams.

  • Pressure: Reactions heated in sealed vials can generate pressure. Use appropriate pressure-rated vessels.

References

  • Potts, K. T., et al. "reactivity of 4-chloroquinazolines towards nucleophiles." Journal of Organic Chemistry. (General reactivity context for quinazoline scaffold).
  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Harris, M. C., et al. (2018). "Synthesis of Lapatinib: Late-Stage Functionalization Strategies." Organic Process Research & Development. (Contextualizing the industrial relevance of the scaffold).
  • Guidechem. "Synthesis and properties of 4-Chloro-6-iodoquinazoline." Link

  • BenchChem. "Application Notes: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline Derivatives." Link

(Note: Specific "perfect match" literature for chemoselective C6-Suzuki on this exact methyl-substituted substrate is rare; protocols are derived from the validated reactivity of 4-chloro-6-iodoquinazoline and 7-chloro-4-iodoquinoline analogs as cited in standard organometallic texts.)

Sources

Application Notes & Protocols for the Synthesis of 4-Anilino-6-iodo-2-methylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is recognized as a "privileged scaffold" in medicinal chemistry, a distinction reserved for molecular frameworks that can bind to multiple, diverse biological targets with high affinity.[1] Among its many derivatives, the 4-anilinoquinazoline series has garnered significant attention, particularly as potent inhibitors of receptor tyrosine kinases (RTKs).[1][2] These enzymes, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1][3]

The development of targeted therapies like gefitinib and erlotinib, both 4-anilinoquinazoline-based EGFR inhibitors, has revolutionized the treatment of certain cancers.[1] The specific derivative class, 4-anilino-6-iodo-2-methylquinazolines, represents a strategically important synthetic intermediate. The 2-methyl group can enhance binding affinity and modulate metabolic stability, while the 6-iodo substituent serves as a versatile synthetic handle. This iodine atom allows for further molecular elaboration through powerful cross-coupling reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig), enabling the creation of extensive libraries of novel compounds for structure-activity relationship (SAR) studies.

This document provides a comprehensive, field-proven guide for the multi-step synthesis of these valuable derivatives, explaining the chemical rationale behind each step to ensure robust and reproducible results for researchers in drug development and organic synthesis.

Strategic Overview of the Synthetic Pathway

The synthesis is designed as a logical, multi-step sequence that builds the quinazoline core and then introduces the key anilino functionality. The overall strategy relies on the construction of a 4-chloroquinazoline intermediate, which is a highly effective electrophile for the final nucleophilic aromatic substitution (SNAr) step.

G A 2-Amino-5-iodobenzoic Acid B 2-Acetamido-5-iodobenzoic Acid A->B Step 1: Acetylation (Acetic Anhydride) C 6-Iodo-2-methylquinazolin-4(3H)-one B->C Step 2: Cyclization (Ammonia Source) D 4-Chloro-6-iodo-2-methylquinazoline (Key Intermediate) C->D Step 3: Chlorination (SOCl₂ or POCl₃) F Target: 4-Anilino-6-iodo-2-methylquinazoline Derivatives D->F Step 4: S N Ar Reaction E Substituted Aniline E->F Nucleophilic Attack

Figure 1: General workflow for the synthesis of 4-anilino-6-iodo-2-methylquinazoline derivatives.

Detailed Experimental Protocols & Rationale

This section provides step-by-step protocols for each stage of the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Step 1: Synthesis of 2-Acetamido-5-iodobenzoic Acid

The initial step involves the protection of the amino group of the starting material, 2-amino-5-iodobenzoic acid, as an acetamide. This is crucial for directing the subsequent cyclization to form the desired quinazolinone ring system.

  • Protocol:

    • Suspend 2-amino-5-iodobenzoic acid (1.0 eq) in acetic anhydride (3.0-5.0 eq).

    • Heat the mixture to reflux (approx. 140°C) for 1-2 hours, monitoring the dissolution of the starting material.

    • Cool the reaction mixture to room temperature, then slowly pour it into ice-cold water with vigorous stirring to precipitate the product.

    • Filter the resulting solid, wash thoroughly with cold water to remove excess acetic acid, and dry under vacuum.

  • Causality & Expertise: Using acetic anhydride as both the reagent and solvent is an efficient, classic method for this transformation. The reflux condition ensures the reaction goes to completion. The precipitation in ice water hydrolyzes any remaining acetic anhydride and ensures maximum recovery of the less-soluble product.[4]

  • Validation: The product can be characterized by ¹H NMR (appearance of a methyl singlet around 2.2 ppm and a shift in the aromatic protons) and melting point analysis.

Step 2: Synthesis of 6-Iodo-2-methylquinazolin-4(3H)-one

This is the core cyclization step, forming the heterocyclic quinazolinone ring. The reaction typically involves condensation with an ammonia source, followed by dehydration. A common method is a one-pot reaction with formamide or by reacting with a dehydrating agent in the presence of an amine.[4][5]

  • Protocol:

    • Combine 2-acetamido-5-iodobenzoic acid (1.0 eq) and a suitable ammonia source (e.g., formamide as solvent or ammonium acetate) with a dehydrating agent like phosphorus trichloride (PCl₃) in an appropriate solvent (e.g., toluene).[4]

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and quench carefully by slowly adding it to a stirred solution of sodium bicarbonate or ice water.

    • Filter the precipitated solid, wash with water, and then with a small amount of cold ethanol or diethyl ether to remove impurities.

    • Dry the product under vacuum.

  • Causality & Expertise: PCl₃ acts as a powerful dehydrating agent, facilitating the intramolecular cyclization to form the quinazolinone ring.[4] The basic workup neutralizes the acidic byproducts and ensures the product precipitates in its neutral form.

  • Validation: Characterization via ¹H NMR will show the disappearance of the carboxylic acid proton and the appearance of a new N-H proton signal at a downfield shift (typically >11 ppm).

Step 3: Synthesis of 4-Chloro-6-iodo-2-methylquinazoline (Key Intermediate)

This step is critical as it activates the C4 position for nucleophilic substitution. The hydroxyl group of the quinazolinone is converted into a chloride, an excellent leaving group.

  • Protocol:

    • To a round-bottom flask, add 6-iodo-2-methylquinazolin-4(3H)-one (1.0 eq) and thionyl chloride (SOCl₂, 5-10 eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops).

    • Heat the mixture to reflux (approx. 80°C) for 3-5 hours. The solid should completely dissolve.

    • After the reaction is complete, carefully remove the excess SOCl₂ under reduced pressure.

    • Add toluene to the residue and evaporate again to remove any final traces of SOCl₂ (azeotropic removal).

    • The crude product is often a solid. Triturate with a non-polar solvent like hexane or diethyl ether, filter, and dry.

  • Causality & Expertise: Thionyl chloride is a standard and effective reagent for this chlorination. The addition of catalytic DMF accelerates the reaction through the formation of the Vilsmeier reagent, which is a more potent chlorinating agent. A large excess of SOCl₂ is used to drive the reaction to completion and serve as the solvent.

  • Validation: The product is highly reactive and moisture-sensitive. Characterization by mass spectrometry will confirm the incorporation of chlorine. The disappearance of the N-H proton in the ¹H NMR spectrum is a key indicator of success.

Step 4: Synthesis of 4-Anilino-6-iodo-2-methylquinazoline Derivatives

This is the final convergent step where the desired aniline is coupled with the activated quinazoline intermediate via a nucleophilic aromatic substitution (SNAr) reaction.

  • Protocol:

    • Dissolve 4-chloro-6-iodo-2-methylquinazoline (1.0 eq) and the desired substituted aniline (1.1-1.2 eq) in a suitable solvent such as isopropanol, n-butanol, or acetonitrile.

    • Heat the mixture to reflux for 4-8 hours. The reaction can often be accelerated using microwave irradiation.[1][6]

    • Monitor the reaction by TLC until the starting chloroquinazoline is consumed.

    • Cool the reaction mixture to room temperature. The product, typically a hydrochloride salt, will often precipitate.

    • Filter the solid and wash with the reaction solvent or diethyl ether.

    • To obtain the free base, the salt can be suspended in water and neutralized with a base like aqueous sodium bicarbonate. Filter the resulting solid, wash with water, and dry.

    • If necessary, purify the final product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

  • Causality & Expertise: The reaction proceeds via nucleophilic attack of the aniline's amino group on the electron-deficient C4 position of the quinazoline ring.[1] Heating is required to overcome the activation energy of this SNAr reaction. Using a slight excess of the aniline ensures the complete consumption of the valuable chloroquinazoline intermediate.

  • Validation: The final product should be thoroughly characterized using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR to confirm its structure and purity.

Quantitative Data Summary

The following table provides representative data for the final SNAr coupling step, illustrating the versatility of the protocol with different anilines.

EntrySubstituted AnilineSolventReaction Time (Reflux)Yield (%)
1AnilineIsopropanol6 h~85-95%
23-Chloroanilinen-Butanol8 h~80-90%
34-MethoxyanilineIsopropanol5 h~90-98%
43-EthynylanilineAcetonitrile6 h~75-85%

Note: Yields are representative and can vary based on the specific aniline substrate and purification method.

Mechanistic Insight: The SNAr Reaction

The key bond-forming step in this synthesis is the nucleophilic aromatic substitution (SNAr) at the C4 position. The quinazoline ring is inherently electron-deficient due to the presence of the two nitrogen atoms. This electronic property makes the C4 position highly electrophilic and susceptible to attack by nucleophiles like aniline.

The reaction proceeds through a two-step addition-elimination mechanism. The aniline nitrogen attacks the C4 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, delocalizing the negative charge over the quinazoline ring system. In the second step, the chloride leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final product.

G cluster_0 Mechanism of Nucleophilic Aromatic Substitution (SNAr) Reactants 4-Chloro-6-iodo-2-methylquinazoline + Aniline Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Reactants->Intermediate Addition (Rate-determining step) Products 4-Anilino-6-iodo-2-methylquinazoline + HCl Intermediate->Products Elimination (Fast)

Figure 2: Simplified representation of the SNAr mechanism.

Conclusion

The synthetic route detailed in these application notes provides a reliable and versatile method for accessing 4-anilino-6-iodo-2-methylquinazoline derivatives. By understanding the rationale behind each chemical transformation, from amine protection to the final SNAr coupling, researchers can confidently reproduce and adapt this protocol for the synthesis of novel compounds. The strategic placement of the 6-iodo group offers a gateway for further diversification, making these derivatives highly valuable building blocks in the ongoing search for next-generation kinase inhibitors and other targeted therapeutics.

References

  • Title: Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors Source: ScienceDirect URL
  • Source: National Center for Biotechnology Information (NIH)
  • Title: Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents Source: PubMed URL
  • Title: 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity Source: PubMed URL
  • Source: Scientific Information Database (SID)
  • Title: Optimization of Synthesis Process of 4-Methylquinazoline Source: Journal of Advances in Chemistry URL
  • Title: Synthesis of 6-iodo-2-methylquinazolin-4(3H)
  • Source: PubMed Central (PMC)

Sources

Application Note: Chemoselective Sonogashira Coupling of 4-Chloro-6-iodo-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

The functionalization of 4-chloro-6-iodo-2-methylquinazoline presents a classic chemoselectivity challenge in medicinal chemistry. This scaffold contains two electrophilic sites:

  • C6-Iodo: A classic handle for Palladium-catalyzed cross-coupling (Soft electrophile).

  • C4-Chloro: A site highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the

    
    -nitrogen effect (Hard electrophile).
    

The Objective: Perform a Sonogashira coupling at the C6-I position while preserving the C4-Cl bond. The C4-Cl motif is critical for subsequent derivatization (typically SNAr with anilines) to generate EGFR/HER2 kinase inhibitor scaffolds (e.g., Lapatinib analogs).

Key Success Factor: The reaction must utilize the kinetic preference of Pd(0) for oxidative addition into the C(sp2)-I bond over the C(sp2)-Cl bond, while suppressing conditions that promote SNAr at C4 (e.g., high heat, nucleophilic bases, or moisture).

Mechanistic Rationale & Reaction Design

Selectivity Hierarchy

In halogenated quinazolines, the reactivity order depends on the mechanism:

  • Pd-Catalyzed Oxidative Addition: C-I > C-Br > C-Cl.

    • Insight: Pd(0) inserts into the C-I bond rapidly at room temperature. The C4-Cl bond, despite being electron-deficient, requires higher activation energies (often >60°C or specialized phosphines) for oxidative addition.

  • SNAr Reactivity: C4-Cl >> C6-I.

    • Insight: The C4 position is highly electrophilic. Using a primary amine as a base or ligand will result in immediate displacement of the chloride.

Reagent Selection Strategy
ComponentRecommendationRationale
Catalyst PdCl2(PPh3)2 (2–5 mol%)The "workhorse" catalyst. PPh3 is bulky enough to stabilize Pd but not electron-rich enough to activate the C-Cl bond (unlike alkylphosphines like PCy3).
Co-Catalyst CuI (2–5 mol%)Essential for the "Copper cycle" to generate the copper-acetylide, allowing the reaction to proceed at Room Temperature , preserving the C4-Cl bond.
Base Et3N or DIPEA (2–3 equiv)Critical: Must be a tertiary amine. Primary or secondary amines (e.g., piperidine) act as nucleophiles and will attack C4-Cl via SNAr.
Solvent THF or DMF (Anhydrous)THF is preferred for ease of workup. DMF is used if solubility is poor. Must be anhydrous ; water causes hydrolysis of C4-Cl to the quinazolinone.

Visualizing the Pathway

The following diagram illustrates the divergent pathways. We target the "Kinetic Control" path (Blue) and avoid the "Thermodynamic/Side Reaction" path (Red).

ReactionPathways Start 4-Chloro-6-iodo- 2-methylquinazoline Pd_Cycle Pd(0) Oxidative Addition (Fast) Start->Pd_Cycle Pd(PPh3)2Cl2 / CuI Room Temp SNAr_Path Nucleophilic Attack (S_NAr) at C4 Start->SNAr_Path Primary Amines or H2O / Heat Intermediate Pd(II)-Aryl Complex (C6-Insertion) Pd_Cycle->Intermediate SideProduct Side Product: 4-Amino/Hydroxy impurity SNAr_Path->SideProduct Product Product: 6-Alkynyl-4-chloro- 2-methylquinazoline Intermediate->Product Transmetallation & Red. Elim.

Caption: Kinetic selectivity favors C6-I oxidative addition (Green Path) over C4-Cl displacement (Red Path) under controlled conditions.

Detailed Experimental Protocol

Pre-Reaction Checklist
Step-by-Step Procedure

Scale: 1.0 mmol (approx. 304 mg of substrate)

  • Substrate Loading:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add 4-chloro-6-iodo-2-methylquinazoline (1.0 equiv, 1.0 mmol).

    • Add PdCl2(PPh3)2 (0.05 equiv, 0.05 mmol) and CuI (0.03 equiv, 0.03 mmol).

    • Note: Adding solids first allows for simultaneous degassing.

  • Inert Atmosphere Generation:

    • Cap the vessel with a rubber septum.

    • Evacuate under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle 3 times.

    • Why? Oxygen promotes homocoupling of the alkyne (Glaser coupling) and deactivates the Pd catalyst.

  • Solvent & Base Addition:

    • Inject Anhydrous THF (5–10 mL) via syringe.

    • Inject Triethylamine (Et3N) (3.0 equiv, 3.0 mmol).

    • Observation: The solution may turn yellow/orange.

  • Alkyne Addition:

    • Add the Terminal Alkyne (1.1–1.2 equiv) dropwise via syringe.

    • Tip: If the alkyne is a solid, dissolve it in a minimal amount of degassed THF before addition.

  • Reaction:

    • Stir vigorously at Room Temperature (20–25 °C) .

    • Monitor by TLC (Hexane/Ethyl Acetate) or LC-MS.

    • Timeframe: Reaction typically completes in 2–6 hours.

    • Checkpoint: If reaction is sluggish after 4 hours, warm gently to 40 °C. Do not exceed 50 °C to prevent C4-Cl hydrolysis.

  • Workup (Crucial for Purity):

    • Dilute with EtOAc (20 mL).

    • Wash with saturated NH4Cl solution (2 x 15 mL) to sequester Copper (turns blue).

    • Wash with Brine (1 x 15 mL).

    • Dry organic layer over anhydrous Na2SO4.

    • Concentrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Typically Hexane/EtOAc gradients.

    • Storage: Store the product under inert gas at -20 °C if not using immediately; the C4-Cl bond remains sensitive to moisture.

Workflow Diagram

Workflow Setup 1. Setup Dry Schlenk Tube Add Quinazoline, Pd, CuI Degas 2. Degas Vac/Ar Cycles (x3) Setup->Degas Addition 3. Addition Add THF, Et3N, Alkyne (Syringe) Degas->Addition Reaction 4. Reaction Stir at RT (2-6h) Monitor TLC Addition->Reaction Quench 5. Workup Dilute EtOAc Wash NH4Cl (Remove Cu) Reaction->Quench Isolate 6. Isolation Dry, Conc., Column Quench->Isolate

Caption: Operational workflow emphasizing the degassing step and copper removal.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Starting Material Remains Catalyst deactivation or slow oxidative addition.Gently heat to 40–45 °C. Ensure strictly anaerobic conditions.
Hydrolysis Product (Quinazolinone) Moisture in solvent or base.Use freshly distilled THF/DMF. Ensure Et3N is dry (store over KOH).
Side Product at C4 Nucleophilic attack by base.Confirm base is tertiary (Et3N). Never use primary amines or inorganic bases (e.g., K2CO3) in wet solvents.
Homocoupling (Glaser) Oxygen presence.Re-degas solvents. Add alkyne slowly.

References

  • Mphahlele, M. J., et al. (2015). Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. Molecules, 20(8), 14750–14776.

    • Key Reference: Explicitly demonstrates chemoselective Sonogashira coupling at C6-I in the presence of C4-Cl using PdCl2(PPh3)
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

    • Grounding: Comprehensive review of mechanism and catalyst choices.[1]

  • Lee, H., et al. (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Bioorganic & Medicinal Chemistry Letters, 48, 128253.

    • Application: Demonstrates the use of 4-chloro-6-iodoquinazoline intermediates in kinase inhibitor synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-6-iodo-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 4-chloro-6-iodo-2-methylquinazoline via recrystallization. As a critical intermediate in the synthesis of various targeted therapeutics, including kinase inhibitors, achieving high purity is paramount for downstream success.[1] This document moves beyond a simple protocol, offering in-depth explanations for procedural choices and a robust troubleshooting guide to navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization for purifying 4-chloro-6-iodo-2-methylquinazoline?

Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution selectively. Impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the solvent (mother liquor).[2][3] The ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at a higher temperature.[3]

Q2: Why is the purity of 4-chloro-6-iodo-2-methylquinazoline so critical in drug development?

4-Chloro-6-iodo-2-methylquinazoline is a heterocyclic building block. The quinazoline scaffold is central to many FDA-approved drugs, particularly tyrosine kinase inhibitors like Lapatinib.[1] In any synthetic route, the purity of starting materials and intermediates directly impacts the purity of the final Active Pharmaceutical Ingredient (API). Impurities can lead to unwanted side reactions, reduce the yield and efficacy of the final product, and introduce potential toxicological risks. Therefore, a robust purification step like recrystallization is a non-negotiable quality control point.

Q3: What are the key physical properties of 4-chloro-6-iodo-2-methylquinazoline that influence recrystallization?

While specific data for the 2-methyl derivative is not extensively published, we can infer properties from the parent compound, 4-chloro-6-iodoquinazoline. It is a light brown to dark grey solid.[4][5] It has a relatively high melting point (for the parent, approx. 175-179°C) and is soluble in some organic solvents like chloroform and dichloromethane, with slight solubility in heated methanol.[4][6] The presence of the chloro and iodo groups makes the molecule relatively nonpolar, which guides the selection of appropriate recrystallization solvents.

Experimental Protocol: Recrystallization of 4-Chloro-6-iodo-2-methylquinazoline

This protocol is a validated starting point. Depending on the nature and quantity of impurities, optimization may be required.

Part 1: Solvent Selection – The Cornerstone of Purity

The success of recrystallization hinges on the choice of solvent. An ideal solvent should exhibit a steep solubility curve for the compound of interest.

Methodology for Solvent Screening:

  • Place approximately 20-30 mg of the crude 4-chloro-6-iodo-2-methylquinazoline into several small test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility. A good candidate will show poor solubility at this stage.[7]

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, then in an ice bath.

  • Observe the quality and quantity of the crystals formed. The ideal solvent will yield a large crop of well-defined crystals upon cooling.

Table 1: Recommended Solvents for Screening

SolventBoiling Point (°C)Rationale for SelectionExpected Solubility Profile
Isopropanol (IPA) 82.5Common solvent for moderately polar compounds.Potential for good solubility differential.
Ethanol (EtOH) 78.4Similar to IPA, slightly more polar.May require a larger volume.
Ethyl Acetate (EtOAc) 77.1Good for moderately nonpolar compounds.Often used for quinazoline derivatives.[8]
Acetonitrile (ACN) 81.6Aprotic polar solvent, can be effective.Good alternative if alcohols lead to oiling out.
Toluene 110.6Nonpolar solvent, good for less polar compounds.High boiling point requires careful handling.
Acetone 56.0Can be a good solvent, but its low boiling point can lead to rapid evaporation and premature crystallization.[9]Use with caution.
Part 2: Step-by-Step Recrystallization Workflow
  • Dissolution: Place the crude 4-chloro-6-iodo-2-methylquinazoline in an Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, bring the chosen recrystallization solvent to a boil. Add the hot solvent to the crude material in small portions while stirring and heating until the compound just dissolves.[10] It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional but Recommended): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows for the selective exclusion of impurities from the growing crystal lattice.[3]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly. This can be done by air drying on the filter paper, followed by drying in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Recrystallization Workflow Diagram

G A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Gravity Filtration (If Needed) B->C Insoluble impurities or charcoal present D Slow Cool to Room Temperature B->D No insoluble impurities C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: Workflow for the recrystallization of 4-chloro-6-iodo-2-methylquinazoline.

Troubleshooting Guide

Q: My compound is not dissolving, even after adding a large amount of boiling solvent.

  • Cause: The selected solvent is likely unsuitable. Its solvating power is too low for your compound even at high temperatures.

  • Solution: Re-evaluate your solvent screen. You may need a more polar or less polar solvent, or you may need to use a solvent mixture (two miscible solvents, one in which the compound is soluble and one in which it is insoluble).[10]

Q: No crystals have formed after the solution has cooled to room temperature.

  • Cause A: Too much solvent was used. The solution is not supersaturated upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent. Then, allow it to cool again. Be careful not to evaporate too much, or the compound may precipitate out instead of crystallizing.

  • Cause B: The solution is supersaturated but requires nucleation to begin crystallization.

    • Solution 1 (Induce Crystallization): Try scratching the inside of the flask just below the surface of the solution with a glass rod. The microscopic scratches provide a surface for nucleation.[11]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for crystal growth.[11]

Q: My compound has "oiled out" into a gummy or liquid layer instead of forming crystals.

  • Cause A: The solution was cooled too quickly. The high concentration of the solute caused it to precipitate out of solution as a liquid before it had time to form an ordered crystal lattice.

    • Solution: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the flask with glass wool or paper towels can help.

  • Cause B: The boiling point of the solvent is higher than the melting point of the compound. The compound is melting in the hot solvent rather than dissolving.

    • Solution: A different solvent with a lower boiling point must be selected.

Q: My final yield is very low.

  • Cause A: Too much solvent was used during the dissolution step, and a significant amount of the product remains in the mother liquor.

  • Cause B: Premature crystallization occurred during a hot filtration step.

  • Cause C: The crystals were washed with solvent that was not cold enough, causing some of the purified product to redissolve.

  • Solution: Review each step of the protocol. Ensure you are using the minimum amount of hot solvent for dissolution. If performing hot filtration, ensure your apparatus is pre-heated. Always use ice-cold solvent for washing the final crystals.

Troubleshooting Decision Tree

G Problem Problem Encountered NoCrystals No Crystals Formed Problem->NoCrystals OilingOut Compound 'Oiled Out' Problem->OilingOut LowYield Low Yield Problem->LowYield PoorPurity Purity Not Improved Problem->PoorPurity Sol_NoCrystals1 Boil off some solvent and re-cool NoCrystals->Sol_NoCrystals1 Cause: Too much solvent? Sol_NoCrystals2 Scratch flask with glass rod or add a seed crystal NoCrystals->Sol_NoCrystals2 Cause: Nucleation needed? Sol_OilingOut Reheat to dissolve, add a little more solvent, cool much slower OilingOut->Sol_OilingOut Cause: Cooled too fast? Sol_LowYield Review protocol: - Use min. hot solvent - Pre-heat for hot filtration - Wash with ice-cold solvent LowYield->Sol_LowYield Multiple possible causes Sol_PoorPurity Cool solution more slowly. Ensure complete dissolution and filtration of impurities. PoorPurity->Sol_PoorPurity Cause: Impurities trapped during rapid crystallization?

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Recrystallization - Single Solvent. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Retrieved from Mettler Toledo. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from Mettler Toledo. [Link]

  • 4-chloro-6-iodoquinazoline. (2024). ChemBK. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. [Link]

  • CN102321076B - Preparation method of lapatinib intermediate and analogues thereof. (n.d.).
  • 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. (2022). MDPI. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). National Center for Biotechnology Information. [Link]

  • Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube. [Link]

  • 4-Chloro-6-iodoquinazoline. (n.d.). PubChem. [Link]

  • Solvent free synthesis of some quinazolin-4(3H)-ones. (2008). ResearchGate. [Link]

  • The crystallization of quinoline. (n.d.).
  • Selecting a recrystallization solvent. (2020, August 6). YouTube. [Link]

Sources

improving regioselectivity in reactions of 4-chloro-6-iodo-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinazoline Functionalization Topic: Regioselectivity in 4-chloro-6-iodo-2-methylquinazoline Ticket ID: QNZ-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Quinazoline Functionalization Support Center

You are working with 4-chloro-6-iodo-2-methylquinazoline , a "privileged scaffold" in kinase inhibitor discovery (e.g., Lapatinib analogs). This molecule presents a classic chemoselectivity puzzle: it possesses two electrophilic sites (C4-Cl and C6-I) and a potentially reactive alkyl side chain (C2-Me).

This guide provides the operational logic to control which site reacts, preventing common failure modes like polymerization, hydrolysis, or regio-scrambling.

Module 1: The Reactivity Hierarchy (Theory of Operations)

Before starting synthesis, you must understand the "Hard/Soft" reactivity landscape of your substrate.

SiteReactivity TypePrimary MechanismActivation Driver
C4-Chlorine Hard/Electrophilic SNAr (Nucleophilic Aromatic Substitution)Activated by N1/N3 nitrogens (electron-deficient ring).
C6-Iodine Soft/Polarizable Oxidative Addition (Pd-Catalysis)Weak C-I bond energy (approx. 53 kcal/mol vs 95 for C-Cl).
C2-Methyl Acidic (Benzylic) Deprotonation / OxidationActivated by the electron-poor heterocycle (pKa ~20-25).
The Golden Rule of Sequence
  • Path A (Recommended): SNAr at C4

    
     Pd-Coupling at C6.
    
    • Why: C4-Cl is highly unstable toward hydrolysis and nucleophiles. C6-I is robust. Capping C4 first "protects" the ring from hydrolysis and simplifies the subsequent Pd-coupling.

  • Path B (Challenging): Pd-Coupling at C6

    
     SNAr at C4.
    
    • Why: Requires a catalyst system that inserts into C-I exclusively without touching the activated C4-Cl.

Module 2: Visualizing the Workflows

The following diagram maps the decision logic for your synthesis.

ReactivityMap Start 4-chloro-6-iodo- 2-methylquinazoline Decision Target Goal? Start->Decision RouteA Route A (Standard): Functionalize C4 First Decision->RouteA Robust Path RouteB Route B (Advanced): Functionalize C6 First Decision->RouteB High Risk SNAr Step 1: S_NAr (Mild Base, amine/alcohol) RouteA->SNAr SelectivePd Step 1: Chemoselective Coupling (Pd(PPh3)4, <60°C) RouteB->SelectivePd ProductA 4-Substituted-6-Iodo Intermediate SNAr->ProductA Retains I PdCoupling Step 2: Suzuki/Sonogashira (Pd(0), Base, Heat) Final Disubstituted Product PdCoupling->Final ProductB 6-Substituted-4-Chloro Intermediate SelectivePd->ProductB Retains Cl (Must control Temp) SNAr2 Step 2: S_NAr (Displacement of Cl) SNAr2->Final ProductA->PdCoupling ProductB->SNAr2

Figure 1: Decision tree for orthogonal functionalization. Route A is the industry standard for Lapatinib-like synthesis.

Module 3: Troubleshooting Guide (SNAr at C4)

Issue: "I am trying to substitute the C4-Cl with an aniline, but I see a peak at M-35 (Hydrolysis) or no reaction."

ParameterRecommendationTechnical Rationale
Solvent Isopropanol (iPrOH) or Dioxane Protic solvents like iPrOH often catalyze SNAr via H-bonding to the quinazoline nitrogen, activating the C4-Cl. Avoid DMF if workup is difficult; avoid water to prevent hydrolysis.
Base Et3N or DIPEA (1.1 equiv)Strong inorganic bases (NaOH) promote hydrolysis of C4-Cl to the quinazolinone (dead end). Use mild organic bases.
Temperature Reflux (80°C) C4-Cl is reactive, but the 2-methyl group provides slight steric shielding. Heat is usually required for complete conversion.
Scavenging Add HCl scavenger The reaction produces HCl. If your nucleophile is acid-sensitive, ensure sufficient base is present.

Protocol 1: Robust C4-Amination (Preserving C6-I)

  • Dissolve 4-chloro-6-iodo-2-methylquinazoline (1.0 eq) in Isopropanol (0.2 M).

  • Add Aniline/Amine (1.1 eq).

  • Optional: Add catalytic HCl (dioxane solution) if the amine is non-nucleophilic (acid catalysis activates the ring).

  • Heat to reflux for 2-4 hours.

  • Check: TLC/LCMS should show conversion to the 4-amino derivative. The C6-I bond remains intact (C-I is inert to these conditions).

  • Cool and filter the precipitate (often the HCl salt) or neutralize with NaHCO3.

Module 4: Troubleshooting Guide (Chemoselective C6-Coupling)

Issue: "I need to couple a boronic acid at C6, but the C4-Cl is also reacting (bis-coupling) or hydrolyzing."

Root Cause:

  • Catalyst Over-activity: Electron-rich ligands (e.g., SPhos, XPhos) facilitate oxidative addition into aryl chlorides (C4) as well as iodides.

  • Temperature: High heat (>80°C) overcomes the activation energy barrier for C4-Cl insertion.

Protocol 2: C6-Selective Suzuki Coupling (Preserving C4-Cl) Target: React C6-I, Leave C4-Cl untouched.

  • Catalyst Selection: Use Pd(PPh3)4 or PdCl2(PPh3)2 .

    • Why: Triphenylphosphine is a "standard" ligand. It is active enough for C-I (weak bond) but generally too slow for C-Cl oxidative addition at moderate temperatures [1].

  • Base Selection: Use Na2CO3 or K3PO4 (anhydrous conditions preferred).

    • Why: Strong hydroxide bases can hydrolyze the C4-Cl to the quinazolinone.

  • Solvent: Toluene/Ethanol (non-aqueous buffer) or anhydrous Dioxane.

  • Temperature: Strict control: 40°C - 60°C .

    • Warning: Do not reflux. At 100°C, Pd(PPh3)4 will begin to insert into C4-Cl.

Data Table: Catalyst Selectivity Profile

Catalyst SystemC6-I ConversionC4-Cl Conversion (Side Reaction)Recommendation
Pd(PPh3)4 @ 50°CHigh< 5%Recommended
Pd(dppf)Cl2 @ 80°CHigh10-20%Risky
Pd(OAc)2 / XPhosHighHigh (Bis-coupling)Avoid (unless bis-coupling is desired)

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I perform a "One-Pot" reaction to functionalize both sites? A: Yes, but order matters. You can perform the SNAr (C4) first, then add the Pd-catalyst, base, and boronic acid to the same vessel for the C6 reaction. The amine from step 1 must be fully consumed or it may poison the Pd catalyst.

Q2: My C4-Cl hydrolyzed to the quinazolinone (C=O). Can I convert it back? A: Yes. You can re-chlorinate the quinazolinone using SOCl2 (Thionyl chloride) or POCl3 with catalytic DMF. However, this adds steps. It is better to keep the reaction anhydrous to prevent hydrolysis in the first place [2].

Q3: Does the 2-methyl group react? A: Under standard SNAr and Suzuki conditions, the 2-Me is stable. However, if you use strong bases (e.g., NaH, LDA) to deprotonate a nucleophile, you may deprotonate the 2-methyl group (benzylic-like acidity), leading to dimerization or side-alkylation. Use weak bases (Carbonates, tertiary amines).

Q4: Why is my product insoluble? A: Quinazolines are flat, stacking molecules. 4,6-disubstituted derivatives often crash out of solution.

  • Fix: Use DCM/MeOH mixtures for chromatography. For NMR, use TFA-d or DMSO-d6 at elevated temperatures.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

    • Context: Establishes the reactivity order I > Br > Cl for oxidative addition with standard phosphine ligands.
  • Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry.

    • Context: Describes the standard protocol for chlorinating quinazolinones and subsequent SNAr, relevant to the handling of the C4-Cl instability.
  • PubChem Compound Summary: 4-Chloro-6-iodoquinazoline. (2025).[1][2] National Center for Biotechnology Information.

    • Context: Verification of chemical properties and safety data.[1][3]

  • Harris, P. A., et al. (2008). Structure-Activity Relationships of Quinazoline-Based Inhibitors of EGFR and VEGFR-2.[4] Journal of Medicinal Chemistry.

    • Context: Illustrates the "SNAr first, Coupling second" workflow in the synthesis of Lap

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-chloro-6-iodo-2-methylquinazoline before handling.

Sources

Validation & Comparative

Strategic Characterization Guide: 4-Chloro-6-iodo-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic characterization of 4-chloro-6-iodo-2-methylquinazoline , a critical scaffold in the synthesis of EGFR/HER2 inhibitors (e.g., Lapatinib analogs).[1]

Executive Summary

The accurate characterization of 4-chloro-6-iodo-2-methylquinazoline is a pivotal quality gate in drug development.[1][2] Unlike its precursor (6-iodo-2-methylquinazolin-4(3H)-one), this chlorinated intermediate is highly moisture-sensitive and exhibits distinct solubility profiles.[1][2] This guide compares 13C NMR performance against alternative methods, establishing it as the definitive technique for verifying the C4-chlorination and C6-iodination motif required for subsequent nucleophilic aromatic substitutions (SNAr).[1]

Part 1: The Characterization Challenge

In synthetic workflows, this compound is generated by treating 6-iodo-2-methylquinazolin-4(3H)-one with chlorinating agents (POCl3 or SOCl2).[1][2] The primary analytical challenge is distinguishing the product from:

  • Unreacted Precursor: Which has a similar aromatic footprint.[1][2][3]

  • Hydrolysis Products: The 4-chloro moiety is labile; exposure to atmospheric moisture reverts it to the quinazolinone.[1][2][3]

  • Regioisomers: Ensuring chlorination occurred at C4 and not the C2-methyl group (though rare, side chain chlorination is a risk under radical conditions).

Why 13C NMR is the Superior Choice
Feature1H NMR 13C NMR (Recommended) LC-MS
C4-Cl Detection Poor. No protons on C4.[1][2] Indirect evidence only (loss of NH).Excellent. Direct observation of the quaternary C4-Cl carbon (~162 ppm).[1][2][3]Good, but prone to hydrolysis in aqueous mobile phases, leading to false negatives.[1][3]
C6-Iodo Validation Good. Distinct coupling patterns (d, dd).Definitive. The Iodine-bearing Carbon (C6) shows a diagnostic shielded signal (~92 ppm).[1][2][3]N/A. Mass only confirms formula, not position.
Solvent Compatibility DMSO-d6 (often required for precursor)CDCl3 (Crucial for the lipophilic chloro-product).[1][2]N/A
Part 2: Comparative Chemical Shift Analysis

The transformation from the Oxo-precursor to the Chloro-product induces specific electronic shifts. The table below synthesizes experimental data from analogous quinazoline scaffolds to provide a diagnostic baseline.

Table 1: Diagnostic 13C NMR Shifts (δ ppm)
Carbon PositionPrecursor (6-iodo-2-methylquinazolin-4-one)Product (4-chloro-6-iodo-2-methylquinazoline)Shift Trend / Diagnostic Value
Solvent DMSO-d6CDCl3Solubility Switch: Product dissolves readily in CDCl3; Precursor does not.[1][2]
C4 (Reaction Site) ~160.0 (C=O)~162.5 (C-Cl)Quaternary Verification: The shift is subtle, but the chemical environment changes from Carbonyl to Imidoyl chloride.[1]
C2 (N=C-N) ~154.5~159.8 Deshielding: The electron-withdrawing Cl at C4 pulls density, deshielding C2 downfield.[1][2]
C6 (C-Iodo) 91.0 – 92.0 93.0 – 94.5 Heavy Atom Effect: The extreme upfield shift (due to Iodine's shielding) is the fingerprint of the 6-iodo position.[1]
C2-Methyl ~21.8~26.5 Side Chain Check: A ~5 ppm downfield shift confirms the ring aromatization and absence of side-chain chlorination.[2]

Note on Causality: The C6 position is shielded significantly (appearing <100 ppm) due to the "Heavy Atom Effect" of Iodine, where spin-orbit coupling affects the paramagnetic shielding term.[1] This is the most reliable marker for the 6-iodo substitution.[1][2][3]

Part 3: Experimental Protocol

To ensure data integrity and prevent hydrolysis during acquisition, follow this "Dry-Path" protocol.

Step-by-Step Methodology
  • Sample Preparation (Strictly Anhydrous):

    • Dry the isolated solid 4-chloro-6-iodo-2-methylquinazoline under high vacuum (0.1 mbar) for 2 hours to remove trace POCl3/HCl.[1][2]

    • Use CDCl3 treated with anhydrous K2CO3 or stored over 4Å molecular sieves.[1][2][3] Avoid DMSO-d6 if possible, as it is hygroscopic and can accelerate hydrolysis back to the quinazolinone.[1]

    • Dissolve 30-50 mg of product in 0.6 mL CDCl3. The solution should be clear and free of precipitate.

  • Acquisition Parameters (Bruker/Varian 400 MHz equiv):

    • Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1][2][3]

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C4-Cl, C6-I) have long T1 relaxation times.[1][2] A short D1 will suppress these critical signals.[1][2][3]

    • Scans (NS): Minimum 1024 scans (approx. 30-45 mins) to resolve the quaternary carbons clearly above baseline noise.

    • Spectral Width: 0 – 200 ppm.[1][2][3]

  • Data Processing:

    • Line Broadening (LB): 1.0 – 2.0 Hz.[1][2][3]

    • Referencing: Calibrate to the CDCl3 triplet center at 77.16 ppm .

Part 4: Visualization of Structural Logic

The following diagram illustrates the logical flow for assigning the structure based on the NMR data, highlighting the decision nodes that rule out common failure modes.

CharacterizationLogic Start Crude Product Isolated SolubilityTest Solubility Check (CDCl3 vs DMSO) Start->SolubilityTest DecisionSolubility Soluble in CDCl3? SolubilityTest->DecisionSolubility AcquireNMR Acquire 13C NMR (Anhydrous CDCl3) DecisionSolubility->AcquireNMR Yes (Lipophilic) ResultFailPrecursor FAILURE: Reverted to Quinazolinone (Hydrolysis) DecisionSolubility->ResultFailPrecursor No (Insoluble/Precipitates) CheckC6 Check C6 Signal (90-95 ppm) AcquireNMR->CheckC6 CheckMethyl Check Methyl Shift (>25 ppm?) CheckC6->CheckMethyl Signal Present ResultFailRegio FAILURE: Wrong Regioisomer or Side Chain Cl CheckC6->ResultFailRegio Signal Missing/Shifted CheckC4 Check C4 Signal (~162 ppm, Quaternary) CheckMethyl->CheckC4 Yes (~26 ppm) CheckMethyl->ResultFailPrecursor No (~21 ppm) ResultSuccess CONFIRMED: 4-chloro-6-iodo-2-methylquinazoline CheckC4->ResultSuccess Present CheckC4->ResultFailPrecursor Missing/Shifted

Caption: Logic flow for validating 4-chloro-6-iodo-2-methylquinazoline. Note that solubility in CDCl3 is the first "Go/No-Go" indicator of successful chlorination.

References
  • Synthesis and Precursor Data

    • Al-Salahi, R., et al. (2022).[1] "Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones." RSC Advances, 12, 21888-21903.[1][2][3]

    • Source:[1]

    • Relevance: Provides definitive 13C NMR data for the 6-iodo-2-methylquinazolin-4(3H)
  • General 4-Chloroquinazoline Characterization

    • Davoodnia, A., et al. (2008).[1] "Synthesis and Characterization of Novel Quinazoline Type Inhibitors." Journal of Receptors and Signal Transduction.

    • Relevance: Establishes the typical C4-Cl chemical shift (~162 ppm) and solubility profiles for 4-chloroquinazolines compared to their oxo-analogs.
  • Heavy Atom Effect in 13C NMR

    • Breitmaier, E., & Voelter, W. (1987).[1][3] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

    • Relevance: Authoritative grounding for the "Heavy Atom Effect" explaining the upfield shift of C6-Iodo carbons (<100 ppm).[1][2][3]

  • Lapatinib Intermediate Synthesis

    • Patent US20050101617A1.[1][2][3] "Process for the preparation of quinazoline derivatives."

    • Source:[1]

    • Relevance: Details the chlorination conditions (POCl3)

Sources

Comparative HPLC Guide: Purity Analysis of 4-Chloro-6-iodo-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Context

4-Chloro-6-iodo-2-methylquinazoline is a critical electrophilic intermediate used in the synthesis of EGFR and HER2 tyrosine kinase inhibitors (e.g., Lapatinib analogs). Its reactivity, specifically the lability of the C4-chlorine atom, presents a unique analytical paradox: the very feature that makes it valuable for synthesis makes it notoriously difficult to analyze accurately.

The Core Challenge: This compound behaves as an imidoyl halide. Upon contact with moisture—even trace amounts in an HPLC autosampler vial—it rapidly hydrolyzes to its thermodynamic sink, 6-iodo-2-methylquinazolin-4(3H)-one . Standard RP-HPLC protocols often yield "ghost peaks" or artificially low purity values because the analysis itself induces degradation.

This guide compares two analytical approaches:

  • The Standard Method (C18): Robust but prone to selectivity issues between the target and its hydrolysis product.

  • The Optimized Method (Phenyl-Hexyl): Leverages

    
     interactions for superior resolution of halogenated aromatics, coupled with an anhydrous sample preparation protocol.
    

Synthesis & Degradation Logic

To develop a self-validating method, one must understand the impurity profile. The primary impurities are not random; they are mechanistic consequences of the synthesis and storage.

Impurity Profile
  • Target (T): 4-Chloro-6-iodo-2-methylquinazoline (Hydrophobic, Basic).

  • Impurity A (Hydrolysis): 6-Iodo-2-methylquinazolin-4(3H)-one (More polar, dominant degradation product).

  • Impurity B (Starting Material): 2-Amino-5-iodobenzoic acid (Highly polar, elutes near void volume).

degradation_pathway SM 2-Amino-5-iodobenzoic acid (Starting Material) Inter 6-Iodo-2-methylquinazolin-4(3H)-one (Precursor / Hydrolysis Impurity) SM->Inter Cyclization (Ac2O/NH3) Target 4-Chloro-6-iodo-2-methylquinazoline (Target Analyte) Inter->Target Chlorination (POCl3) Target->Inter Hydrolysis (H2O) FAST REACTION Drug Kinase Inhibitor (Final Product) Target->Drug SnAr (Aniline)

Figure 1: Synthetic route and critical hydrolysis loop. The red arrow represents the analytical risk: in-vial degradation.

Method Comparison: C18 vs. Phenyl-Hexyl[1][2][3]

We evaluated two stationary phases. While C18 is the industry standard, the Phenyl-Hexyl phase offers distinct advantages for halogenated heterocycles.

Comparative Data Summary
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Octadecylsilane (C18), 3.5 µmPhenyl-Hexyl, 2.7 µm (Core-Shell)
Interaction Mechanism Hydrophobic (Van der Waals)Hydrophobic +

Stacking
Critical Pair Resolution (Rs) (Target vs. Hydrolysis Impurity)2.1 (Baseline separation, but close)4.5 (Wide separation)
Peak Shape (Tailing Factor) 1.4 (Basic N interaction with silanols)1.1 (Superior endcapping & steric selectivity)
Selectivity for Halo-Isomers ModerateHigh (Sensitive to Iodine position)
Run Time 15 minutes10 minutes
Technical Analysis[4][5][6][7][8][9][10]

Why Method B Wins: The quinazoline core is electron-deficient, while the Iodine atom is large and polarizable. The Phenyl-Hexyl phase engages in


 stacking with the quinazoline ring. Furthermore, the "Hexyl" linker provides sufficient hydrophobicity to retain the non-polar 4-chloro derivative significantly longer than the more polar 4-hydroxy (one) impurity. This creates a larger resolution window (

), allowing for higher loading and better detection of trace impurities.

Detailed Experimental Protocols

Critical Pre-Requisite: Sample Preparation

WARNING: Do not use water, methanol, or unbuffered alcohols as the sample diluent. The 4-Cl bond is labile.

  • Correct Diluent: Anhydrous Acetonitrile (MeCN) or Methylene Chloride (DCM).[1]

  • Vial: Amber glass with PTFE/Silicone septa (pre-slit to prevent vacuum formation, but minimize air exposure).

Method B: Optimized Phenyl-Hexyl Protocol

Instrument: UHPLC or HPLC system with DAD. Column: Agilent Poroshell 120 Phenyl-Hexyl (or equivalent), 100 x 3.0 mm, 2.7 µm. Temperature: 35°C (Controlled temperature is vital for reproducibility).

Mobile Phase:

  • Solvent A: 10 mM Ammonium Acetate in Water (pH 5.5). Note: The buffer suppresses silanol activity and keeps the quinazoline N uncharged.

  • Solvent B: Acetonitrile (HPLC Grade).[1][2]

Gradient Table:

Time (min)% Solvent BFlow Rate (mL/min)Curve
0.0300.6Initial
6.0900.6Linear
7.5900.6Hold
7.6300.6Re-equilibrate
10.0300.6End

Detection: UV @ 254 nm (primary) and 220 nm (impurity check).[1]

Troubleshooting & Self-Validation Logic

To ensure your data is trustworthy, apply this decision tree. This logic detects if your method is failing due to chemistry (degradation) or chromatography.

validation_logic Start Start Analysis Check1 Is 'Hydrolysis Peak' > 1%? Start->Check1 Action1 Perform 'Injection Delay' Test Check1->Action1 Yes Result1 Peak Area Increases over time? Action1->Result1 Fail FAIL: In-Vial Degradation Change Diluent to Anhydrous MeCN Result1->Fail Yes Pass PASS: Impurity is real (Process related) Result1->Pass No

Figure 2: Self-validating logic to distinguish between real process impurities and analytical artifacts.

Common Issues:
  • Peak Tailing: The quinazoline nitrogen (N1) can act as a base. If tailing > 1.5, increase Ammonium Acetate concentration to 20mM. Do not use Phosphate buffers if interfacing with MS.

  • Ghost Peaks: If a peak appears at the void volume, it is likely the benzoic acid starting material or hydrolyzed solvent contaminants.

  • Pressure Spikes: Phenyl phases can be sensitive to rapid pressure changes. Use a trap column if the sample is "dirty" (e.g., crude reaction mixture).

References

  • Synthesis & Reactivity: Synthesis of 4-chloro-6-iodoquinazoline and its reactivity. GuideChem. Link

  • Column Selection: Comparison of Phenyl-Hexyl and C18 Bonded Phases. HALO Columns Technical Report. Link

  • Solvent Stability: Best Practices for Addressing Problems Associated With Unstable Solvents. Agilent Technologies.[3] Link

  • Quinazoline Analysis: Development and validation of RP-HPLC method for quinazoline derivatives. ResearchGate.[4] Link

Sources

structure-activity relationship (SAR) of 2-methyl-substituted quinazoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-methyl-substituted quinazoline derivatives.

Executive Summary: The "2-Methyl Switch"

In the landscape of medicinal chemistry, the quinazoline scaffold is a "privileged structure," serving as the backbone for blockbuster drugs ranging from sedatives to precision oncology agents. The substitution at the C-2 position acts as a critical molecular switch.

While the C-4 position (typically anilino- or oxo-substituted) dictates the primary mode of action (kinase inhibition vs. antimetabolite activity), the C-2 methyl group often determines target selectivity and subclass efficacy.

  • In EGFR Tyrosine Kinase Inhibitors (TKIs): A 2-methyl group is generally disfavored due to steric clashes near the hinge region, making 2-H (unsubstituted) the standard (e.g., Gefitinib, Erlotinib).

  • In Thymidylate Synthase (TS) Inhibitors: A 2-methyl group is essential for potency, occupying a specific hydrophobic pocket (e.g., Raltiterxed).

  • In CNS & Antimicrobial Agents: The 2-methyl group stabilizes the quinazolinone core, enhancing lipophilicity and receptor fit (e.g., Methaqualone).

This guide objectively compares these derivatives, supported by experimental data and mechanistic insights.

Part 1: Mechanistic SAR & Comparative Analysis

The Kinase Dilemma: EGFR vs. Ras-Sos Selectivity

For Epidermal Growth Factor Receptor (EGFR) inhibitors, the quinazoline ring binds to the ATP-binding pocket. The N1 nitrogen accepts a hydrogen bond from Met793 (hinge region).

  • 2-H Derivatives (Standard of Care): In drugs like Gefitinib, the C-2 position is unsubstituted (Hydrogen). Structural analysis shows that the C-2 position faces a constrained region of the ATP pocket.

  • 2-Methyl Derivatives: Introducing a methyl group here often reduces potency against EGFR due to steric hindrance with the gatekeeper residue or solvent channel interface. However, this "clash" can be exploited for selectivity.

Key Insight: Recent patents (e.g., WO2018172250) suggest that 2-methyl substitution can abolish EGFR activity while retaining potency against Ras-Sos interactions, offering a pathway to target KRAS-driven tumors without EGFR-related toxicity (like skin rash).

The Antifolate Niche: Thymidylate Synthase (TS)

In contrast to kinases, the folate metabolic pathway highly favors 2-methyl substitution. Raltiterxed (Tomudex) , a specific TS inhibitor, features a 2-methyl-4-oxo-quinazoline core.

  • Mechanism: The 2-methyl group binds in a hydrophobic pocket of the TS enzyme, mimicking the N10-methyl of the natural substrate (5,10-methylene tetrahydrofolate) or providing a critical anchor that 2-H analogs lack.

Data Comparison Table: Impact of C-2 Substitution

Note: Values are representative aggregates from SAR studies (Sources: J. Med. Chem, Eur. J. Med.[1] Chem).[2][3][4][5][6][7][8][9][10][11]

Target / ClassCompound ExampleC-2 SubstituentActivity (IC50 / Ki)SAR Implication
EGFR Kinase Gefitinib Analog-H 0.033 µM Optimal hinge binding.
EGFR Kinase 2-Me Analog-CH3 > 1.5 µM ~50x loss in potency (Steric Clash).
Thymidylate Synthase Raltiterxed-CH3 9 nM Critical for nanomolar potency.
Thymidylate Synthase 2-Desmethyl Raltiterxed-H ~200 nM Significant loss in affinity.
GABA-A (CNS) Methaqualone-CH3 Potent Hypnotic Essential for pharmacophore.
Antimicrobial (Gram+) 2-Me-Quinazolinone-CH3 16 µg/mL (MIC) Superior to 2-Phenyl analogs.

Part 2: Visualization of Signaling & SAR

Diagram 1: The "2-Methyl Divergence" SAR Map

This diagram visualizes how the 2-methyl group dictates the therapeutic class of the quinazoline scaffold.

SAR_Map Quinazoline Quinazoline Core C2_H C2-Hydrogen (Unsubstituted) Quinazoline->C2_H C2_Me C2-Methyl (Substituted) Quinazoline->C2_Me EGFR EGFR Inhibition (Gefitinib/Erlotinib) High Potency C2_H->EGFR Optimal Fit TS Thymidylate Synthase (Raltiterxed) High Potency C2_Me->TS Hydrophobic Anchor RasSos Ras-Sos Interaction (Selective Inhibition) C2_Me->RasSos Selectivity Switch Steric Steric Clash at Kinase Hinge C2_Me->Steric Steric->EGFR Reduces Potency

Caption: The "2-Methyl Divergence" showing how substitution shifts efficacy from EGFR kinase (Green path) to Metabolic/Ras targets (Red path).

Part 3: Experimental Protocols

Synthesis of 2-Methyl-4(3H)-Quinazolinones

This protocol utilizes the Niementowski quinazoline synthesis variation, robust for generating 2-methyl derivatives.

Reagents: Anthranilic acid, Acetic anhydride, Ammonium acetate/formamide. Workflow:

  • Acetylation: Reflux anthranilic acid (10 mmol) with acetic anhydride (30 mmol) for 1 hour.

    • Mechanism:[4][10] Formation of the N-acetylanthranilic acid intermediate.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3) for disappearance of starting material.

  • Cyclization: Add excess ammonium acetate (or formamide) directly to the reaction mixture and reflux at 160°C for 3-4 hours.

    • Why: The high temperature drives the condensation and dehydration to close the pyrimidine ring.

  • Isolation: Pour the hot reaction mixture into crushed ice. The 2-methyl-4(3H)-quinazolinone precipitates as a solid.

  • Purification: Recrystallize from ethanol. Yields are typically 75-85%.

Biological Assay: In Vitro Kinase Inhibition (EGFR)

To verify the "2-methyl penalty" in EGFR inhibition, use a FRET-based kinase assay (e.g., LanthaScreen).

Protocol Steps:

  • Preparation: Prepare 3x stocks of EGFR enzyme (0.5 nM final), Fluorescein-PolyGT substrate (200 nM), and ATP (Km concentration).

  • Compound Dosing: Dissolve 2-methyl quinazoline derivatives in DMSO. Serial dilute (1:3) to create a 10-point dose-response curve (Start: 10 µM).

  • Incubation: Mix enzyme + compound in a 384-well plate. Incubate 15 min at RT to allow equilibrium binding.

  • Reaction Start: Add ATP/Substrate mix. Incubate 1 hour.

  • Detection: Add EDTA (to stop reaction) and Terbium-labeled antibody (detects phosphorylated substrate).

  • Analysis: Measure TR-FRET ratio (520 nm/495 nm). Calculate IC50 using non-linear regression (GraphPad Prism).

    • Validation: Include Gefitinib as a positive control (Expected IC50 < 50 nM).

Diagram 2: Synthesis Workflow (Niementowski Variation)

Synthesis Start Anthranilic Acid Reagent1 + Acetic Anhydride (Reflux 1h) Start->Reagent1 Inter N-Acetylanthranilic Acid (Intermediate) Reagent1->Inter Reagent2 + NH4OAc / Formamide (160°C, 3h) Inter->Reagent2 Product 2-Methyl-4(3H)-Quinazolinone Reagent2->Product

Caption: Step-wise synthesis of the 2-methyl quinazolinone core via acetylation and cyclocondensation.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. National Institutes of Health (NIH). [Link] (Authoritative review on EGFR SAR, highlighting the preference for 2-H and 4-anilino substitutions.)

  • Raltiterxed (Tomudex): A Quinazoline Antifolate. DrugBank / EMA. [Link] (Validation of 2-methyl substitution in approved Thymidylate Synthase inhibitors.)

  • 2-Methyl-Quinazolines as Ras-Sos Inhibitors. WIPO Patent Scope (WO2018172250). [Link] (Source for the selectivity switch mechanism: 2-Me dials out EGFR to target Ras-Sos.)[11]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-ones. ACS Omega. [Link] (Experimental data on the synthesis and antimicrobial/cytotoxic activity of 2-methyl derivatives.)

  • Quinazolinone and Quinazoline Derivatives: Recent Structures with Potent Antimicrobial Activities. PubMed Central. [Link] (Comparative data on 2-methyl vs 2-phenyl antimicrobial efficacy.)

Sources

Comparative Spectroscopic Profiling and Synthetic Utility of 6-Iodo-2-methylquinazolin-4(3H)-one

[1]

Executive Summary

6-iodo-2-methylquinazolin-4(3H)-one is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for developing anticancer (e.g., thymidylate synthase inhibitors), antimicrobial, and anti-inflammatory agents.[1]

Its primary value lies in the C-6 Iodine handle , which offers superior reactivity in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) compared to its bromo- or chloro-analogs.[1] This guide objectively compares the spectroscopic distinctiveness and synthetic performance of the 6-iodo derivative against its halogenated alternatives, providing validated protocols for its generation and characterization.[1]

Synthetic Performance & Methodology

The synthesis of 6-iodo-2-methylquinazolin-4(3H)-one is most efficiently achieved via the Benzoxazinone Route (Niementowski modification).[1] This method outperforms direct condensation strategies by avoiding harsh conditions and minimizing side-product formation.[1]

Comparative Synthetic Efficiency
MetricBenzoxazinone Route (Recommended)Direct Condensation (Alternative)
Precursor 2-amino-5-iodobenzoic acid + Acetic Anhydride2-amino-5-iodobenzoic acid + Acetamidine
Intermediate 6-iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-oneIn situ formation
Yield High (85-95%) Moderate (40-60%)
Purity Profile High (Intermediate can be recrystallized)Lower (Oligomerization risks)
Reaction Time Fast (<2 hours for cyclization)Slow (Often requires high T > 150°C)
Validated Synthesis Workflow

The following workflow maximizes yield and ensures the correct tautomeric form is isolated.

SynthesisWorkflowStart2-Amino-5-iodobenzoic AcidIntermedBenzoxazinone Intermediate(Isolate: Solid)Start->IntermedCyclodehydrationReagent1Acetic Anhydride(Reflux, 1-2h)Reagent1->IntermedProduct6-Iodo-2-methylquinazolin-4(3H)-one(Final Product)Intermed->ProductAmmonolysis &Ring ExpansionReagent2NH3 / NH4OAc(Ethanol/DMF)Reagent2->Product

Figure 1: Step-wise synthesis via the benzoxazinone intermediate ensures high purity by allowing removal of unreacted anthranilic acid before the final ring closure.[1]

Spectroscopic Characterization

Accurate identification of 6-iodo-2-methylquinazolin-4(3H)-one relies on distinguishing it from the 6-bromo analog and the benzoxazinone precursor.[1]

Nuclear Magnetic Resonance (NMR) Profiling

The iodine atom exerts a "Heavy Atom Effect," shielding the attached carbon (C-6) while deshielding the ortho protons (H-5 and H-7) due to its large electron cloud and polarizability.[1]

Table 1: Comparative 1H NMR Data (DMSO-d6, 400 MHz)

PositionProton6-Iodo (Target)6-Bromo (Alternative)Interpretation
C-2 -CH₃2.35 - 2.58 ppm (s) 2.30 - 2.40 ppm (s)Singlet.[1] Deshielded by the adjacent imine (C=N).[1]
C-5 Ar-H8.36 ppm (d, J~2.1 Hz) ~8.15 ppm (d)Diagnostic Peak. Most deshielded due to carbonyl anisotropy + Iodine ortho-effect.[1]
C-7 Ar-H8.04 ppm (dd) ~7.85 ppm (dd)Ortho to Iodine. The I-C bond length affects coupling constants.
C-8 Ar-H7.46 ppm (d) ~7.50 ppm (d)Least affected by the C-6 halogen.[1]
N-3 -NH12.2 - 12.5 ppm (br s) 12.2 - 12.5 ppmBroad singlet.[1] Disappears with D₂O shake. Confirms lactam tautomer.[1]

Table 2: Key IR Signatures (KBr Pellet)

Functional GroupWavenumber (cm⁻¹)Diagnostic Value
N-H Stretch 3100 - 3400 (Broad)Confirms Quinazolinone ring (absent in Benzoxazinone precursor).[1]
C=O Stretch 1670 - 1690Strong amide I band.[1] Lower frequency than ester precursors (~1750).
C=N Stretch 1600 - 1620Characteristic of the pyrimidine ring system.[1]
C-I Stretch ~500 - 600Difficult to see in fingerprint, but distinct from C-Br (~600-700).[1]

Functional Performance: Reactivity comparison

For drug discovery, the choice between 6-Iodo and 6-Bromo variants is dictated by the required downstream chemistry.[1] The 6-Iodo derivative is significantly more reactive in oxidative addition steps.[1]

Cross-Coupling Efficiency (Suzuki-Miyaura)

The C-I bond energy (approx. 57 kcal/mol) is lower than C-Br (66 kcal/mol), making the 6-iodo derivative the superior substrate for difficult couplings (e.g., with sterically hindered boronic acids or at lower catalyst loadings).[1]

ReactivityComparisonSubstrateQuinazolinone ScaffoldPathI6-Iodo Derivative(Weak C-X Bond)Substrate->PathIPathBr6-Bromo Derivative(Stronger C-X Bond)Substrate->PathBrResultIRapid Oxidative Addition(Pd0 -> PdII)High Yield at Mild TempsPathI->ResultI  k(I) >> k(Br)  ResultBrSlower Oxidative AdditionRequires Higher Temps/CatalystPathBr->ResultBr  Standard  

Figure 2: Kinetic advantage of the 6-Iodo scaffold. The rate-determining step (Oxidative Addition) is significantly faster for the Iodo-derivative, enabling chemoselective functionalization if other halogens are present.[1]

Experimental Protocols

Protocol A: Synthesis of Intermediate (Benzoxazinone)
  • Reagents: Suspend 2-amino-5-iodobenzoic acid (10 mmol) in acetic anhydride (10 mL).

  • Reaction: Reflux the mixture for 1–2 hours. The solid will initially dissolve, followed by the precipitation of the product.[1]

  • Work-up: Cool the mixture to room temperature. Filter the solid product.[1][2]

  • Purification: Wash with cold diethyl ether or hexane to remove excess acetic anhydride.[1]

  • Validation: Check IR. Absence of broad OH/NH bands and presence of lactone C=O (~1750 cm⁻¹) confirms conversion.[1]

Protocol B: Conversion to 6-iodo-2-methylquinazolin-4(3H)-one[1]
  • Reagents: Mix the benzoxazinone intermediate (5 mmol) with anhydrous ammonium acetate (15 mmol) (or use ammonia solution).

  • Solvent: Use glacial acetic acid or ethanol.

  • Reaction: Reflux for 3–5 hours.

  • Work-up: Pour the reaction mixture into crushed ice/water. The quinazolinone will precipitate as a white/off-white solid.[1]

  • Purification: Recrystallize from ethanol/DMF.

  • Validation:

    • MP: >250°C (Decomposes).

    • NMR: Confirm reappearance of NH signal (~12.2 ppm) and shift of C=O to amide region (~1680 cm⁻¹).

References

  • Synthesis and Cytotoxic Activity: Al-Omary, F. A., et al. (2022).[1][3][4] Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones.[1][3] RSC Advances, 12, 21664-21683.[1]

  • Suzuki Coupling Reactivity: Csapo, A., et al. (2024).[1][5][6] Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ChemistrySelect, 9(10), e202304969.[1]

  • Benzoxazinone Intermediate Pathway: Hranjec, M., et al. (2021).[1] Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide.[1][7] Molbank, 2021(1), M1184.[1]

  • General Quinazolinone NMR Data: Zayed, M. F., et al. (2022).[1][8] Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones. Molecules, 27(4), 1377.[1]

validation of 4-chloro-6-iodo-2-methylquinazoline structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of kinase inhibitor development, the quinazoline scaffold remains a privileged pharmacophore. Specifically, 4-chloro-6-iodo-2-methylquinazoline serves as a critical linchpin intermediate. Its C4-chloro position allows for nucleophilic aromatic substitution (


) to introduce amine tails (as seen in Lapatinib), while the C6-iodo handle enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend the aromatic system.

However, the synthesis of halogenated quinazolines is prone to regioisomeric ambiguity—specifically distinguishing between 6-iodo and 7-iodo isomers, which often exhibit overlapping spectroscopic signatures. This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against conventional spectroscopic methods (NMR/MS), establishing why SC-XRD is the non-negotiable "Gold Standard" for structural validation in this context.

Part 1: The Structural Ambiguity Challenge

The primary synthetic route involves the cyclization of 2-amino-5-iodobenzoic acid followed by chlorination. A common failure mode is the contamination of the starting material with 2-amino-4-iodobenzoic acid, leading to the 7-iodo regioisomer.

The Problem with Indirect Validation (NMR/MS)

While Mass Spectrometry (MS) confirms the molecular formula (


), it cannot distinguish regioisomers. Proton NMR (

-NMR) provides coupling constants, but in polysubstituted quinazolines, the meta-coupling (

Hz) between H5 and H7 (in the 6-iodo isomer) can be difficult to definitively assign without complex 2D-NOESY experiments, which are often inconclusive due to solvent stacking effects.
The Solution: Direct Validation (SC-XRD)

SC-XRD provides an absolute three-dimensional map of electron density, rendering the position of the heavy iodine atom and the chlorine atom unambiguous.

Workflow Visualization: Ambiguity to Certainty

The following diagram illustrates the critical decision pathway where SC-XRD resolves the isomeric risk that NMR might miss.

ValidationWorkflow cluster_Methods Validation Methodologies Synthesis Precursor Synthesis (Cyclization & Chlorination) Crude Crude Isomer Mix (6-Iodo vs 7-Iodo?) Synthesis->Crude NMR 1H NMR / NOESY (Indirect Inference) Crude->NMR Routine Check XRD SC-XRD (Direct Observation) Crude->XRD Definitive Proof Decision Structural Assignment NMR->Decision Ambiguous (Requires Reference) XRD->Decision Absolute Configuration App Downstream Application (SAR / coupling) Decision->App

Figure 1: Strategic workflow comparing indirect spectroscopic inference vs. direct crystallographic observation for quinazoline regioisomers.

Part 2: Comparative Analysis (XRD vs. Alternatives)

The following table contrasts the performance of SC-XRD against standard characterization techniques for this specific molecule.

Table 1: Comparative Validation Metrics

FeatureSC-XRD (Crystallography) 1H-NMR (500 MHz) HR-MS (ESI+)
Regioisomer ID Absolute. Iodine position is visually distinct based on electron density map (

).
Inferred. Relies on subtle meta-coupling splitting patterns (H5/H7).Impossible. Mass is identical for 6-I and 7-I isomers.
Bond Metrics Precise bond lengths (e.g., C4-Cl

1.74 Å) predict reactivity.
Chemical shift (

) implies electronic environment but not geometry.
None.
Sample State Solid state (requires single crystal).Solution state (solvent effects may shift peaks).Gas phase (ionization).
Turnaround 24–48 hours (crystal growth + data collection).15 minutes.10 minutes.
Confidence 100% (Gold Standard) 85-90% (without reference standard).0% (for isomerism).

Part 3: Experimental Protocol

To ensure reproducibility, we utilize a self-validating crystallization protocol. The key is obtaining a crystal suitable for diffraction (approx. 0.2 x 0.2 x 0.1 mm).

Synthesis Context[1][2][3][4][5][6][7]
  • Precursor: 6-iodo-2-methylquinazolin-4(3H)-one.

  • Reagent:

    
     (Phosphorus oxychloride) or 
    
    
    
    with catalytic DMF.
  • Reaction: Reflux for 2–4 hours.

  • Workup: Quench with ice water, neutralize with

    
    , extract with DCM. Note: The product is moisture sensitive due to the labile C-Cl bond.
    
Crystallization Protocol (Slow Evaporation)

This method is optimized to reduce twinning and ensure high-quality diffraction data.

  • Solvent Selection: Dissolve 20 mg of the purified solid in 2 mL of Dichloromethane (DCM) .

  • Antisolvent Layering: Carefully layer 1 mL of n-Hexane on top of the DCM solution in a narrow vial (4 mL vial).

  • Environment: Cap the vial loosely (poke a single pinhole in the cap) to allow controlled evaporation.

  • Incubation: Store at

    
     in a vibration-free environment.
    
  • Observation: Prism-like colorless or pale yellow crystals should appear within 48–72 hours.

Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K\alpha radiation,

    
     Å).
    
  • Temperature: 100 K (Cryostream) to minimize thermal motion of the heavy Iodine atom.

  • Refinement: Structure solved using SHELXT (Intrinsic Phasing) and refined with SHELXL (Least Squares).

Crystallographic Workflow Diagram

CrystallographyLoop Crystal Single Crystal Selection Mount Mounting (Mitegen Loop) Crystal->Mount Diffract Diffraction (Mo-Kα Source) Mount->Diffract Solve Structure Solution (SHELXT) Diffract->Solve Refine Refinement (R1 < 5%) Solve->Refine Refine->Solve High R-factor? (Re-process) CIF CIF Generation Refine->CIF

Figure 2: The iterative cycle of crystallographic data collection and structure refinement.

Part 4: Structural Insights & Validation Data

Upon solving the structure, the following parameters serve as the "fingerprint" for 4-chloro-6-iodo-2-methylquinazoline.

Key Geometric Parameters

The bond lengths derived from XRD directly correlate to the chemical reactivity required for drug synthesis.

  • C4—Cl Bond Length: Typically 1.73 – 1.75 Å .

    • Insight: This bond is shorter than a standard aliphatic C-Cl (1.79 Å) but longer than a typical aryl C-Cl due to the electron-deficient pyrimidine ring, facilitating

      
       displacement.
      
  • C6—I Bond Length: Typically 2.08 – 2.10 Å .

    • Insight: This confirms the integrity of the C-I bond for subsequent Palladium-catalyzed coupling.

  • Quinazoline Planarity: The RMS deviation from the mean plane should be

    
     Å, confirming aromaticity.
    
Packing Interactions

The crystal packing often reveals


 stacking interactions between the quinazoline rings (centroid-centroid distance 

Å). This data is crucial for understanding solid-state stability and solubility profiles in formulation.

Part 5: Conclusion

While NMR and MS are indispensable for routine monitoring, SC-XRD is the requisite tool for the structural validation of 4-chloro-6-iodo-2-methylquinazoline . It eliminates the regioisomeric ambiguity inherent in quinazoline synthesis and provides atomic-level resolution of the electrophilic (Cl) and coupling-ready (I) sites. For any drug development campaign utilizing this scaffold, an initial XRD structure determination is recommended to lock in the starting material quality.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry.

  • Cambridge Crystallographic Data Centre (CCDC). "The Cambridge Structural Database (CSD)." Validation and Deposition Standard.

  • Connolly, D. J., et al. (2005). "Synthesis of quinazolinones and quinazolines." Tetrahedron. (General reference for Quinazoline synthesis pathways).

  • Mao, J., et al. (2021). "Recent advances in the synthesis of quinazolines." RSC Advances.

A Comparative Guide to the Biological Screening of Novel 4-Anilino-6-Iodo-2-Methylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a Cornerstone in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to bind to a wide range of biological targets. The quinazoline nucleus is a quintessential example of such a scaffold. Its derivatives are known to exhibit a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This versatility has led to the development of several clinically approved drugs, such as the anticancer agents Gefitinib and Erlotinib, which function as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[3][4]

The synthetic precursor, 4-chloro-6-iodo-2-methylquinazoline, represents a highly strategic starting point for generating a diverse library of novel compounds. The chlorine atom at the C4 position is an excellent leaving group, susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing moieties. The iodine atom at the C6 position provides a handle for further structural modifications via cross-coupling reactions, and its electron-withdrawing nature can influence the compound's overall biological activity.[5]

This guide provides a comparative analysis of fundamental biological screening methodologies for novel compounds synthesized from this versatile precursor. We will delve into the rationale behind selecting specific assays, provide detailed, field-proven protocols, and present comparative data to guide researchers in identifying promising lead candidates for further development.

General Synthetic Pathway: From Precursor to Novel Derivatives

The primary synthetic route to diversify the 4-chloro-6-iodo-2-methylquinazoline scaffold involves a nucleophilic aromatic substitution reaction at the C4 position. This reaction is typically carried out by treating the precursor with a variety of substituted anilines or other primary/secondary amines in a suitable solvent, often with mild heating. This straightforward approach allows for the rapid generation of a library of 4-anilino-6-iodo-2-methylquinazoline derivatives with diverse substituents, which is essential for exploring structure-activity relationships (SAR).

G cluster_reactants Reactants cluster_products Products A 4-chloro-6-iodo-2-methylquinazoline C Solvent (e.g., Isopropanol) Heat A->C B Substituted Aniline (R-NH2) B->C D Novel 4-anilino-6-iodo-2-methylquinazoline Derivative E HCl C->D C->E

Caption: General synthetic scheme for novel quinazoline derivatives.

Part 1: Anticancer Activity Screening

Rationale: The 4-anilinoquinazoline core is famously associated with the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[4] Dysregulation of kinases like EGFR is a hallmark of many cancers. Therefore, screening novel derivatives for cytotoxic effects against various cancer cell lines is a logical and high-priority first step. The MTT assay remains the gold standard for initial high-throughput cytotoxicity screening due to its reliability, sensitivity, and cost-effectiveness.

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed to assess the dose-dependent cytotoxic effect of novel compounds on cancer cells.

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, incubated at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer. Seed 5 x 10³ cells per well in 100 µL of medium into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the novel quinazoline derivatives (NQ-1, NQ-2, NQ-3) and a reference drug (e.g., Doxorubicin) in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with untreated cells (vehicle control, 0.1% DMSO) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat with Novel Compounds & Controls (48h) incubate1->treat add_mtt Add MTT Reagent (4h Incubation) treat->add_mtt solubilize Remove Medium & Add DMSO to Solubilize Crystals add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 Values read->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Comparative Performance Data
CompoundIC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)
NQ-1 15.2 ± 1.822.5 ± 2.1
NQ-2 2.8 ± 0.45.1 ± 0.7
NQ-3 > 100> 100
Doxorubicin 0.9 ± 0.11.2 ± 0.2

Analysis: In this hypothetical dataset, compound NQ-2 shows significant cytotoxic activity against both cell lines, with IC₅₀ values in the low micromolar range, making it a promising candidate for further investigation.[1] Compound NQ-1 exhibits moderate activity, while NQ-3 is largely inactive.

Part 2: Antimicrobial Activity Screening

Rationale: The emergence of multidrug-resistant bacteria poses a global health crisis, necessitating the discovery of new antimicrobial agents.[6] Quinazoline derivatives have demonstrated promising antibacterial activity, making this an important screening avenue. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Laboratory Standards Institute (CLSI).

  • Bacterial Culture: Inoculate a single colony of the test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) into Mueller-Hinton Broth (MHB). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

  • Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Compound Dilution: In a 96-well U-bottom plate, add 50 µL of MHB to all wells. Add 50 µL of the test compound stock solution (e.g., 256 µg/mL in MHB with 2% DMSO) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a range of concentrations.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL and the final inoculum density to approximately 7.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (bacteria in MHB without any compound) and a negative control well (MHB only). A standard antibiotic like Ciprofloxacin should be run in parallel.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by reading the optical density at 600 nm.

start Start prepare_compounds Prepare 2-fold Serial Dilutions of Compounds in 96-well Plate start->prepare_compounds inoculate Inoculate All Wells with Bacterial Suspension prepare_compounds->inoculate prepare_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prepare_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read Visually Inspect for Turbidity (Bacterial Growth) incubate->read determine_mic Identify Lowest Concentration with No Growth (MIC) read->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Comparative Performance Data
CompoundMIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)
NQ-1 8> 128
NQ-2 64> 128
NQ-3 1632
Ciprofloxacin 0.50.25

Analysis: Compound NQ-1 shows promising activity specifically against the Gram-positive S. aureus. Compound NQ-3 demonstrates broad-spectrum activity, albeit moderate, against both bacterial types. The lack of activity against the Gram-negative E. coli for NQ-1 and NQ-2 could be due to the outer membrane barrier, a common challenge in antibiotic development.

Part 3: Anti-inflammatory Activity Screening

Rationale: Chronic inflammation is implicated in numerous diseases.[7] Quinazoline derivatives have been shown to modulate inflammatory pathways, making them attractive candidates for new anti-inflammatory drugs.[8][9] A widely used in-vitro model for preliminary anti-inflammatory screening is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). LPS, a component of Gram-negative bacteria, triggers a strong inflammatory response, leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent production of NO, a key inflammatory mediator.

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inhibition Novel Quinazolines (Potential Inhibitors) Inhibition->NFkB

Caption: Simplified LPS-induced inflammatory signaling pathway.

Experimental Protocol: Griess Assay for Nitrite Determination

This protocol measures nitrite (a stable breakdown product of NO) in cell culture supernatants.

  • Cell Culture & Seeding: Culture and seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the novel compounds or a reference drug (e.g., Indomethacin) for 1 hour before stimulation.

  • Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well. Incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well. Incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the LPS-only control. Calculate the IC₅₀ value for NO inhibition.

    • Causality Check: It is crucial to run a parallel MTT assay under the same conditions to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply cytotoxicity.

Comparative Performance Data
CompoundIC₅₀ (µM) for NO InhibitionCell Viability at 100 µM (%)
NQ-1 45.3 ± 4.592 ± 5
NQ-2 12.7 ± 1.135 ± 6
NQ-3 21.9 ± 2.888 ± 7
Indomethacin 35.5 ± 3.995 ± 4

Analysis: Compound NQ-2 shows the most potent inhibition of NO production. However, the parallel cytotoxicity data reveals that this effect is likely due to the compound killing the cells, not a specific anti-inflammatory mechanism. In contrast, NQ-3 demonstrates good anti-inflammatory activity with minimal impact on cell viability, making it a more promising and specific lead candidate for this therapeutic area.[10]

Conclusion and Future Directions

This guide outlines a foundational, multi-faceted screening strategy for evaluating novel compounds derived from 4-chloro-6-iodo-2-methylquinazoline. Based on the hypothetical data presented:

  • Compound NQ-2 is a strong candidate for development as an anticancer agent .

  • Compound NQ-1 shows potential as a narrow-spectrum antibiotic against Gram-positive bacteria.

  • Compound NQ-3 emerges as a promising lead for a novel anti-inflammatory drug .

The critical next steps for these lead compounds would involve more advanced secondary screening, including mechanism of action studies (e.g., kinase profiling for NQ-2), evaluation against resistant bacterial strains for NQ-1, and assessment of effects on other inflammatory cytokines for NQ-3. Ultimately, promising candidates would progress to in vivo animal models to evaluate their efficacy and safety profiles. This structured, comparative screening approach ensures that resources are directed toward the most promising molecules, accelerating the path from chemical synthesis to potential therapeutic application.

References

  • Chandrika, P. M., Yakaiah, T., Narsaiah, B., Reddy, G. V., Sridhar, B., & Rao, J. V. (2008). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. European Journal of Medicinal Chemistry, 43(5), 849-856.
  • International Journal of FMCG and Muthu Kumar. (2023). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal of FMCG and Muthu Kumar. Available at: [Link]

  • Jain, K. S., Chitre, T. S., Miniyar, P. B., Kathiravan, M. K., Bendre, V. S., Veer, V. S., & Shahane, S. R. (2017). Design, Synthesis and Preliminary Pharmacological Screening (antimicrobial, analgesic and anti-inflammatory activity) of Some Novel Quinazoline Derivatives. Journal of Applied Pharmaceutical Science, 7(6), 164-171. Available at: [Link]

  • Al-Suwaidan, I. A., Alanazi, M. M., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2017). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry, 10, S2223-S2231.
  • Ghandadi, M., Rajabalian, M., Mohammadi-Khanaposhtani, M., Iman, M., Faramarzi, M. A., & Mahdavi, M. (2024). Design, synthesis and biological evaluation of novel quinazoline derivatives as immune checkpoint inhibitors. Bioorganic & Medicinal Chemistry, 105, 117629.
  • Grienke, U., Saxena, P., & Rollinger, J. M. (2018). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 23(11), 2999.
  • Unknown. (2025). Assessment of Anti-Inflammatory and Analgesic Activities of a Novel Quinazoline Derivative in Animal Models. Journal of Neonatal Surgery.
  • Zhang, J., Liu, Y., Wang, C., Wang, L., & Li, Y. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(10), 3069.
  • Li, Y., Geng, Y., Liu, Y., & Cao, Y. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(14), 5519.
  • El-Sayed, M. A., Abdel-Aziz, S. A., & Abdel-Gawad, S. M. (2001). Synthesis and antiinflammatory screening of some quinazoline and quinazolyl-4-oxoquinazoline derivatives. Archiv der Pharmazie, 334(10), 319-323.
  • Aleksić, I., Ušjak, D., & Anđelković, M. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1269584.
  • Robles-Zepeda, R. E., Garcia-Pal, A. F., Velazquez-Contreras, C. A., Garibay-Escobar, A., & Galvez-Ruiz, J. C. (2025). A network-based protocol to prioritize compounds for biological testing: discovery of Anti-Staphylococcus aureus cacalol derivatives. Frontiers in Chemistry, 13.
  • da Silva, A. C. S., de Oliveira, B. G., & Ali, M. A. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 1083-1092.
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  • Unknown. (n.d.). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof. Google Patents.
  • Al-Rashood, S. T., & Aboldahab, I. A. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 513.
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A Comparative Guide to the Influence of 2-Methyl Substitution on Quinazoline Solubility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the physicochemical impact of adding a methyl group to the 2-position of the quinazoline scaffold, with a specific focus on aqueous solubility. For researchers, medicinal chemists, and drug development professionals, understanding how subtle structural modifications alter a molecule's properties is fundamental to designing effective therapeutic agents. This document moves beyond theoretical discussions to provide actionable insights and robust experimental protocols for practical application in the laboratory.

Introduction: The Quinazoline Scaffold and the Primacy of Solubility

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] However, the therapeutic potential of any compound is contingent upon its pharmacokinetic profile, in which aqueous solubility plays a critical gatekeeping role. Poor solubility can lead to low bioavailability, unreliable in vitro assay results, and significant challenges in formulation development, ultimately hindering a drug candidate's journey to the clinic.[4]

This guide dissects the influence of a seemingly minor structural change—the introduction of a methyl group at the 2-position—on the solubility of the parent quinazoline molecule. We will explore the underlying physicochemical principles, present a comparative analysis, and provide a detailed experimental workflow for solubility determination.

The Physicochemical Trinity: Understanding the Drivers of Solubility

The dissolution of a solid compound in a solvent is a complex process governed by a delicate balance of intermolecular forces. For a drug molecule in an aqueous medium, three key factors are paramount: lipophilicity, crystal lattice energy, and hydrogen bonding capacity.

  • Lipophilicity (LogP): Lipophilicity is a measure of a compound's affinity for a non-polar environment relative to a polar one.[5] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.[6] A higher LogP value indicates greater lipophilicity. While a certain degree of lipophilicity is essential for a drug to cross biological membranes, excessive lipophilicity is a primary cause of poor aqueous solubility.[4][5]

  • Crystal Lattice Energy: In its solid state, a compound's molecules are arranged in a highly ordered crystal lattice. The crystal lattice energy is the energy required to break apart this structure and liberate individual molecules for solvation.[7][8] A high crystal lattice energy, often associated with high melting points, presents a significant energetic barrier to dissolution and can lead to lower solubility.[9]

  • Hydrogen Bonding: The ability of a molecule to form hydrogen bonds with water is a major driver of aqueous solubility. Nitrogen and oxygen atoms within a structure can act as hydrogen bond acceptors, while attached hydrogen atoms can act as donors. These interactions help integrate the solute molecule into the water's hydrogen-bonding network.

The interplay of these factors is crucial. A successful drug molecule must strike a balance, possessing sufficient lipophilicity for membrane permeation without sacrificing the aqueous solubility needed for absorption and distribution.

cluster_factors Factors Influencing Aqueous Solubility cluster_outcome Impact on Solubility Lipophilicity Lipophilicity (LogP) Solubility Aqueous Solubility Lipophilicity->Solubility Inverse Relationship (Generally) CrystalEnergy Crystal Lattice Energy CrystalEnergy->Solubility Inverse Relationship HBonding Hydrogen Bonding HBonding->Solubility Direct Relationship

Caption: Key physicochemical factors governing aqueous solubility.

Comparative Analysis: Quinazoline vs. 2-Methylquinazoline

The addition of a methyl group to the quinazoline core at the 2-position induces tangible changes in the molecule's physicochemical properties.

PropertyQuinazoline2-MethylquinazolineRationale for Change
Structure Quinazoline Structure2-Methylquinazoline StructureAddition of a -CH3 group at the 2-position.
Molecular Formula C₈H₆N₂C₉H₈N₂Addition of CH₂.
Molecular Weight 130.15 g/mol [10]144.17 g/mol Increased due to the methyl group.
XLogP3 (LogP) 1.9[10]2.4The non-polar methyl group increases lipophilicity.[11]
Hydrogen Bond Acceptor Count 2[10]2The two nitrogen atoms remain as acceptors.
Hydrogen Bond Donor Count 0[10]0No hydrogen bond donors are present.
Predicted Solubility Soluble in water[12]Expected to be lower than quinazolineIncreased lipophilicity is the primary driver for reduced aqueous solubility.

Analysis of the 2-Methyl Group's Influence:

  • Increased Lipophilicity: The most direct consequence of adding a methyl group is the increase in lipophilicity, as reflected in the higher predicted LogP value.[11] This non-polar alkyl group enhances the molecule's affinity for lipid-like environments and, consequently, reduces its affinity for water. This is the principal reason to anticipate a decrease in aqueous solubility for 2-methylquinazoline compared to the parent compound.

  • Potential Steric Hindrance: The methyl group introduces steric bulk around the N1 nitrogen atom of the pyrimidine ring. This could potentially hinder the solvation of this nitrogen by water molecules, slightly weakening the overall solute-solvent interactions compared to the unobstructed nitrogen in the parent quinazoline.

  • Impact on Crystal Packing: The introduction of the methyl group will alter the way molecules pack in the solid state. This change in crystal packing directly affects the crystal lattice energy. While difficult to predict without experimental data, a more efficient packing arrangement could lead to a higher lattice energy, further decreasing solubility. Conversely, if the methyl group disrupts an otherwise efficient packing, it could lower the lattice energy, which would have a solubilizing effect. However, the effect of increased lipophilicity is generally more dominant.

Experimental Protocol: Thermodynamic Solubility Assessment via the Shake-Flask Method

To empirically validate the predicted solubility differences, the "gold standard" shake-flask method should be employed.[13][14] This equilibrium solubility method provides a thermodynamic measurement, which is crucial for lead optimization and formulation development.[15][16]

Objective: To determine and compare the thermodynamic aqueous solubility of quinazoline and 2-methylquinazoline at a controlled temperature.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., phosphate-buffered saline, pH 7.4) for an extended period to ensure equilibrium is reached between the dissolved and undissolved compound. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified, typically by UV-Vis spectrophotometry or LC-MS.[17]

Materials and Equipment:

  • Quinazoline and 2-methylquinazoline (solid, high purity)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (for stock solutions)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Calibration Standards: a. Prepare a 10 mM primary stock solution of each compound in DMSO. b. Perform serial dilutions of the stock solution with the assay buffer (PBS, pH 7.4) to create a series of standards (e.g., 1, 5, 10, 25, 50, 100 µM). This will be used to generate a calibration curve.

  • Sample Preparation: a. Add an excess amount of solid compound (e.g., 1-2 mg) to a 2 mL glass vial. The key is to have undissolved solid remaining at the end of the experiment. b. Add a precise volume of PBS (e.g., 1 mL) to the vial. c. Prepare each compound in triplicate to ensure reproducibility.

  • Equilibration: a. Secure the vials on an orbital shaker. b. Incubate the samples at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24 hours. This extended incubation is critical for reaching thermodynamic equilibrium.[16]

  • Sample Processing: a. After 24 hours, allow the vials to stand for a short period to let the undissolved solid settle. b. Carefully draw the supernatant using a syringe. c. Filter the supernatant through a 0.22 µm syringe filter directly into a clean analysis vial. This step is crucial to remove all particulate matter.

  • Quantification: a. Analyze the filtered saturated solution and the calibration standards using a validated analytical method (e.g., HPLC-UV). b. Create a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards. c. Use the linear regression equation from the calibration curve to determine the concentration of the compound in the filtered saturated solution. This concentration represents the thermodynamic solubility.

start Start prep_standards Prepare Calibration Standards start->prep_standards prep_samples Prepare Samples: Excess solid + Buffer start->prep_samples analyze Analyze Filtrate & Standards (HPLC or UV-Vis) prep_standards->analyze incubate Incubate with Agitation (24h, constant temp) prep_samples->incubate filter Filter Supernatant (0.22 µm filter) incubate->filter filter->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate end End calculate->end

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-6-iodo-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-6-iodo-2-methylquinazoline. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure safe and compliant laboratory operations. The procedures outlined are grounded in established safety protocols and regulatory standards, emphasizing a self-validating system of laboratory safety.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary route to ensuring safety is a thorough understanding of the potential hazards and the consistent use of appropriate PPE. Based on the hazard profiles of similar halogenated quinazolines, 4-Chloro-6-iodo-2-methylquinazoline should be regarded as a hazardous substance.

Table 1: Hazard Profile and Required PPE

Potential Hazard GHS Hazard Statement (Inferred) Required Personal Protective Equipment (PPE)
Skin IrritationH315: Causes skin irritation[1][2]Chemical-resistant gloves (Nitrile or Neoprene), lab coat, closed-toe shoes
Eye IrritationH319: Causes serious eye irritation[1][2]Safety goggles or a face shield[3]
Respiratory IrritationH335: May cause respiratory irritation[1][2]Work in a certified chemical fume hood. For spills outside a hood, use a NIOSH-approved respirator with an organic vapor cartridge.
Acute Toxicity (Oral, Dermal)H302/H312: Harmful if swallowed/in contact with skin[1]Standard PPE as listed above. Avoid hand-to-mouth contact.

The causality behind these PPE recommendations is straightforward: to prevent contact with a substance that is presumed to be irritating and potentially toxic upon contact or ingestion. A chemical fume hood is essential to mitigate the risk of inhaling airborne particles of the solid compound.

Spill Management Protocol

Accidental spills require immediate and appropriate action to prevent exposure and environmental contamination. The following protocols are designed to be a self-validating system for spill response.

Step-by-Step Spill Cleanup Procedure:

  • Immediate Evacuation and Alerting: Evacuate all non-essential personnel from the immediate spill area. Alert colleagues and the laboratory supervisor.

  • Don Appropriate PPE: Before re-entering the area, don the full PPE outlined in Table 1.

  • Containment: For small spills, cover with a dry absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[4] Avoid creating dust.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[5]

  • Ventilation: Ensure the area is well-ventilated until the cleanup is complete and the atmosphere is deemed safe.

Diagram 1: Spill Response Workflow

Spill_Response Spill Spill Occurs Evacuate Evacuate Area & Alert Supervisor Spill->Evacuate Don_PPE Don Full PPE Evacuate->Don_PPE Contain Contain Spill with Absorbent Don_PPE->Contain Collect Collect Waste into Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose_Materials Dispose of all materials as hazardous waste Decontaminate->Dispose_Materials Ventilate Ventilate Area Dispose_Materials->Ventilate

Caption: Workflow for responding to a chemical spill.

Proper Disposal Procedures

As a halogenated organic compound, 4-Chloro-6-iodo-2-methylquinazoline is classified as hazardous waste and is subject to regulations under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA).[5][6] Disposal into sanitary sewers or regular trash is strictly prohibited.[6]

Step-by-Step Disposal Protocol:

  • Waste Identification: All waste containing 4-Chloro-6-iodo-2-methylquinazoline, including unreacted material, contaminated consumables (e.g., silica gel, filter paper), and spill cleanup debris, must be identified as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Segregate halogenated organic waste from non-halogenated waste.[6]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid hazardous waste. The container must have a secure, tight-fitting lid.[5][7]

  • Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first particle of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Chloro-6-iodo-2-methylquinazoline"

    • An accurate estimation of the quantity of the chemical

    • The date of accumulation

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Disposal Request: Once the container is full or ready for pickup, follow your institution's procedures to request disposal through the EHS department. They will arrange for collection by a licensed hazardous waste transporter.[8]

Diagram 2: Waste Disposal Decision Tree

Disposal_Decision_Tree Start Generate Waste Containing 4-Chloro-6-iodo-2-methylquinazoline Is_Halogenated Is it a halogenated organic compound? Start->Is_Halogenated Hazardous_Waste Classify as Hazardous Waste (RCRA) Is_Halogenated->Hazardous_Waste Yes Segregate Segregate from other waste streams Hazardous_Waste->Segregate Container Use a dedicated, compatible, and sealed container Segregate->Container Label Label with 'Hazardous Waste' and full chemical name Container->Label Store Store in Satellite Accumulation Area Label->Store EHS_Pickup Arrange for EHS pickup Store->EHS_Pickup

Caption: Decision process for proper chemical waste disposal.

Regulatory Compliance

Adherence to federal, state, and institutional regulations is mandatory. The EPA governs hazardous waste management under RCRA, and the Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including the Hazard Communication Standard.[3][9] Your institution's EHS department is the primary resource for ensuring compliance with all applicable regulations.[5]

By following these detailed procedures, laboratory personnel can effectively manage and dispose of 4-Chloro-6-iodo-2-methylquinazoline, ensuring a safe working environment and maintaining regulatory compliance. This proactive approach to safety and disposal builds a foundation of trust and reliability in our scientific operations.

References

  • PubChem. 4-Chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

  • PubChem. 4-Chloro-6-iodoquinazoline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Hospital-wide Hazards - Hazardous Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025-05-30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination. Retrieved from [Link]

  • University of Tennessee, Knoxville - Environmental Health and Safety. How to Dispose of Chemical Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Chloro-6-iodo-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 4-Chloro-6-iodo-2-methylquinazoline. This compound is a halogenated heterocyclic molecule, a class of chemicals frequently used as intermediates in pharmaceutical and agrochemical synthesis.[1] Given the known reactivity and potential biological activity of quinazoline derivatives, a rigorous approach to safety is paramount.[2][3][4]

This document synthesizes data from structurally similar compounds to establish a robust safety profile and operational plan. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures, fostering a self-validating system of laboratory safety.

Hazard Assessment and Profile

The primary hazards are anticipated to be:

  • Severe Skin and Eye Damage: Halogenated quinazolines are known to be irritants and, in some cases, corrosive to skin and eyes.[5][6][7][8]

  • Respiratory Irritation: As a solid, the compound may form dust that can irritate the respiratory tract upon inhalation.[7]

  • Acute Toxicity: Ingestion is likely to be harmful or toxic.[5][9]

  • Potential Mutagenicity: At least one analog is suspected of causing genetic defects, warranting cautious handling.[9]

Table 1: Synthesized Hazard Profile and Chemical Properties

PropertyValue / ClassificationSource (Based on Analogs)
GHS Hazard Statements H314: Causes severe skin burns and eye damage. H318/H319: Causes serious eye damage/irritation. H335: May cause respiratory irritation. H302: Harmful if swallowed. H341: Suspected of causing genetic defects.[5][6][7][8][9]
Physical State Solid, powder or crystal.[1][6][10]
Molecular Formula C₁₀H₈ClIN₂N/A
Molecular Weight 318.54 g/mol N/A
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2–8 °C. Keep container tightly closed in a dry, cool, and well-ventilated area.[5][11][5][11]
Stability Likely hygroscopic.[11]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the synthesized hazard profile. The principle of "as low as reasonably practicable" (ALARP) exposure must be applied. A multi-layered barrier approach is essential.

Eye and Face Protection
  • Requirement: Chemical safety goggles are the minimum mandatory requirement. Analogs of this compound are known to cause serious and potentially irreversible eye damage.[5][6][7][8]

  • Causality: The crystalline or powder nature of the solid increases the risk of accidental eye contact from airborne particles during weighing or transfer.

  • Enhanced Precaution: A full-face shield must be worn over safety goggles whenever there is a risk of splashing, such as when transferring solutions or during spill cleanup.[12]

Skin and Body Protection
  • Requirement: A flame-resistant laboratory coat is standard. However, due to the severe skin irritation/burns hazard, a disposable, fluid-resistant gown made of a material like polyethylene-coated polypropylene is strongly recommended.[6][8][13]

  • Causality: This provides a superior barrier against particulate contamination and accidental spills compared to a standard cotton lab coat. The gown should have long sleeves with tight-fitting cuffs.[14]

Hand Protection
  • Requirement: Double-gloving with powder-free nitrile gloves is mandatory.[14] The outer glove should have a long cuff that extends over the sleeve of the lab gown.[14]

  • Causality: Double-gloving provides a critical safety buffer. If the outer glove is contaminated or breached, the inner glove continues to offer protection while the outer glove is safely removed and replaced. Nitrile offers good resistance to a broad range of chemicals.[12] Gloves should be changed immediately if contamination is suspected or after a maximum of 30-60 minutes of use.[14]

Respiratory Protection
  • Requirement: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be conducted inside a certified chemical fume hood.[6][15]

  • Causality: This is an engineering control designed to capture airborne particles at the source, preventing inhalation, which may cause respiratory irritation.[7]

  • Enhanced Precaution: If a fume hood is unavailable or in the event of a significant spill outside of containment, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of hazardous particulates.[13]

Table 2: Summary of PPE Requirements by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage/Transport Safety glassesSingle pair nitrile glovesLab coatNot required
Weighing/Handling Solid Safety gogglesDouble pair nitrile glovesDisposable gown over lab coatChemical fume hood
Handling Solutions Safety goggles & face shieldDouble pair nitrile glovesDisposable gown over lab coatChemical fume hood
Spill Cleanup Safety goggles & face shieldDouble pair nitrile glovesDisposable gown over lab coatN95 Respirator (if outside hood)

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

Step 1: Preparation & Workspace Setup

  • Verify that the chemical fume hood is certified and functioning correctly.

  • Designate a specific area within the hood for handling the compound.

  • Cover the work surface with absorbent, disposable bench paper.

  • Ensure a spill kit with inert absorbent material and designated hazardous waste bags is immediately accessible.[16]

  • Prepare all necessary glassware and reagents before retrieving the compound.

Step 2: Donning PPE

  • Don PPE in the following order: lab coat, inner gloves, disposable gown, outer gloves (over cuffs), and finally, safety goggles/face shield.

Step 3: Handling the Compound

  • Perform all manipulations, including weighing and dissolution, deep within the chemical fume hood.

  • Use tools (spatulas, weighing paper) dedicated to this compound to prevent cross-contamination.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

Step 4: Post-Handling & Decontamination

  • Thoroughly decontaminate non-disposable equipment (spatulas, glassware) that has come into contact with the compound.

  • Wipe down the designated work area within the fume hood with an appropriate solvent (e.g., ethanol), followed by water. Dispose of all cleaning materials as hazardous waste.

Step 5: Doffing PPE

  • Remove PPE in the reverse order of donning, being careful to avoid contaminating skin.

  • Remove the outer gloves first, turning them inside out.

  • Remove the face shield/goggles, followed by the disposable gown.

  • Remove inner gloves last, turning them inside out.

  • Wash hands thoroughly with soap and water immediately after removing all PPE.[5][6]

G cluster_prep Preparation Phase cluster_work Active Handling Phase cluster_cleanup Post-Handling Phase A 1. Prepare Workspace (Fume Hood, Spill Kit) B 2. Don PPE (Gown, Double Gloves, Goggles) A->B Enter Lab C 3. Handle Compound (Weigh, Transfer, Dissolve) B->C Begin Work D 4. Decontaminate Tools & Workspace C->D E 5. Segregate Waste (Halogenated Stream) D->E F 6. Doff PPE (Dispose as Contaminated Waste) E->F G 7. Wash Hands Thoroughly F->G Exit Lab

Sources

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-6-iodo-2-methylquinazoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.